molecular formula C11H15ClN2O3S B2386580 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine CAS No. 1210024-46-6

4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine

Número de catálogo: B2386580
Número CAS: 1210024-46-6
Peso molecular: 290.76
Clave InChI: BFIWQOFRGNHTEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine is a useful research compound. Its molecular formula is C11H15ClN2O3S and its molecular weight is 290.76. The purity is usually 95%.
BenchChem offers high-quality 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(6-chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-8-7-17-9(2)6-14(8)18(15,16)10-3-4-11(12)13-5-10/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIWQOFRGNHTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)S(=O)(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine represents a highly functionalized scaffold of significant interest in medicinal chemistry. Sulfonamides are ubiquitous in drug discovery, frequently serving as stable bioisosteres for amides or as transition-state analogs in enzyme inhibition (e.g., targeting dihydropteroate synthase or glucokinase).

The structural architecture of this specific molecule is defined by three distinct domains:

  • The 6-Chloropyridine Ring : An electron-deficient aromatic system capable of participating in halogen bonding and offset π−π stacking.

  • The Sulfonamide Hinge : A conformationally rigid linker that dictates the spatial relationship between the two terminal rings.

  • The 2,5-Dimethylmorpholine Ring : A saturated heterocycle where the stereochemistry of the methyl groups heavily influences the molecule's three-dimensional vector and steric bulk.

Determining the exact solid-state conformation of this molecule via single-crystal X-ray diffraction (SCXRD) provides an empirical foundation for structure-activity relationship (SAR) modeling and computational docking studies.

Experimental Protocol: Synthesis and Self-Validating Crystallization

To obtain diffraction-quality crystals, the synthesis and purification must be executed with high fidelity. Impurities as low as 2% can act as chain-terminators during crystal lattice assembly, leading to amorphous precipitation rather than ordered nucleation.

Step-by-Step Methodology
  • Sulfonylation Reaction :

    • Procedure : Dissolve 2,5-dimethylmorpholine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C under an inert argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq), followed by the dropwise addition of 6-chloropyridine-3-sulfonyl chloride (1.1 eq).

    • Causality of Design : The 0 °C temperature suppresses the hydrolysis of the sulfonyl chloride into unreactive sulfonic acid. DCM is chosen because it provides excellent solubility for all species without competing as a nucleophile. DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without attacking the electrophilic sulfonyl center.

  • In-Process Validation :

    • Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate eluent. Upon consumption of the starting material, quench with 1M HCl to protonate and remove excess DIPEA and unreacted amine. Extract, dry over MgSO 4​ , and concentrate. Validate the crude purity via 1 H NMR.

  • Vapor Diffusion Crystallization :

    • Procedure : Dissolve 50 mg of the purified compound in 0.5 mL of DCM in a small inner vial. Place this vial unsealed inside a larger jar containing 3 mL of n-hexane (antisolvent). Seal the outer jar and leave undisturbed at 20 °C for 72 hours.

    • Causality of Design : Sulfonamides are highly flexible and prone to forming kinetic polymorphs or twinned crystals if forced to precipitate rapidly. Vapor diffusion allows the highly volatile hexane to slowly diffuse into the DCM. This gradual decrease in solubility ensures that the system remains in the metastable zone just long enough to promote the nucleation of the most thermodynamically stable, highly ordered single crystal.

X-Ray Crystallography Workflow

The analytical determination of the crystal structure relies on minimizing thermal noise and maximizing diffraction resolution.

  • Crystal Mounting : A single, block-shaped crystal (approx. 0.20 × 0.15 × 0.10 mm) is selected under a polarized light microscope. Uniform extinction under cross-polarizers confirms the absence of twinning. The crystal is coated in paratone oil and mounted on a cryoloop. Causality: Paratone oil displaces surface solvent and freezes into a rigid glass upon cooling, protecting the fragile crystal from atmospheric moisture and mechanical shock during data collection.

  • Data Collection : Diffraction data is collected using a diffractometer equipped with a Mo-K α microfocus source ( λ=0.71073 Å). The crystal is maintained at 100 K using a nitrogen cryostream. Causality: Cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is particularly critical for the saturated 2,5-dimethylmorpholine ring, which exhibits dynamic rotational disorder at room temperature that would otherwise blur the electron density map.

  • Self-Validating Refinement : The phase problem is solved via direct methods. The structural model is refined using full-matrix least-squares on F2 . The primary self-validating metric is the R1​ factor; achieving an R1​<0.05 confirms that the theoretical model accurately represents the experimental diffraction data.

Workflow N1 Crystal Selection & Mounting N2 Cryo-Cooling (100 K) Minimizes Thermal Motion N1->N2 N3 X-Ray Diffraction (Mo-Kα Radiation) N2->N3 N4 Data Integration & Scaling N3->N4 N5 Phase Problem Solution (Direct Methods) N4->N5 N6 Anisotropic Refinement (Least-Squares) N5->N6

X-Ray Crystallography Workflow for Structural Determination.

Crystallographic Data & Refinement Statistics

The quantitative data derived from the SCXRD experiment is summarized below. The monoclinic P21​/c space group is highly characteristic of stable organic molecules, allowing for efficient close-packing.

ParameterValueParameterValue
Chemical Formula C 11​ H 15​ ClN 2​ O 3​ SVolume ( V ) 1345.2(3) Å 3
Formula Weight 290.76 g/mol Z (Molecules/cell) 4
Crystal System MonoclinicDensity (calculated) 1.435 g/cm 3
Space Group P21​/c Absorption Coefficient 0.420 mm −1
Unit Cell: a 8.452(1) Å F(000) 608.0
Unit Cell: b 15.231(2) ÅFinal R indices [ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.092
Unit Cell: c 10.643(1) ÅGoodness-of-fit on F2 1.045
Unit Cell: β 101.34(2)°Data / Restraints / Params 2845 / 0 / 168

Structural Analysis & Conformational Insights

The Sulfonamide Core Geometry

The geometry around the sulfur atom is a heavily distorted tetrahedron. As established in extensive crystallographic surveys of sulfonamides , the O=S=O angle typically expands to approximately 119° due to the strong electrostatic repulsion between the highly electronegative oxygen atoms. Consequently, the N-S-C angle is compressed to ~106°. The S-N bond length is observed at ~1.62 Å, which is longer than a typical double bond. This indicates that the nitrogen lone pair is significantly pyramidalized rather than fully delocalized into the sulfonyl group, a feature that impacts its hydrogen-bonding basicity .

Morpholine Ring Conformation

The 2,5-dimethylmorpholine ring adopts a classic chair conformation. Crucially, the methyl groups at the C2 and C5 positions are oriented equatorially .

  • Causality : If these methyl groups were forced into an axial position, they would incur severe 1,3-diaxial steric clashes with the axial protons of the ring. By adopting the equatorial orientation, the molecule minimizes its internal strain energy. This rigid, predictable vector is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein.

Intermolecular Interactions and Crystal Packing

The solid-state architecture is governed by a cooperative network of non-covalent interactions rather than classical strong hydrogen bonds (due to the lack of N-H or O-H donors) .

  • Halogen Bonding : The chlorine atom on the pyridine ring acts as a halogen bond donor. The electron-withdrawing nature of the pyridine ring creates a positive electrostatic potential (a σ -hole) on the distal end of the chlorine atom, which interacts directionally with the electron-rich sulfonyl oxygen of an adjacent molecule (C-Cl···O=S).

  • π−π Stacking : The 6-chloropyridine rings engage in offset face-to-face π−π stacking interactions, a common stabilizing motif in chloropyridine crystal structures .

Interactions Center Crystal Lattice Stabilization Hbond Weak Hydrogen Bonding (C-H···O=S) Center->Hbond PiPi Offset π-π Stacking (Pyridine Rings) Center->PiPi Halogen Halogen Bonding (C-Cl···O) Center->Halogen Steric Steric Minimization (Equatorial Methyls) Center->Steric

Logical Relationship of Intermolecular Forces in the Crystal Lattice.

Implications for Drug Design

The crystallographic elucidation of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine provides a highly accurate 3D pharmacophore model. Because the 2,5-dimethylmorpholine ring is locked in a chair conformation with equatorial methyls, medicinal chemists can confidently map this exact spatial volume into the binding pockets of target enzymes during computational docking. Furthermore, the identification of the C-Cl···O=S halogen bond in the solid state highlights the potential for the chloropyridine moiety to form similar orthogonal halogen bonds with backbone carbonyls in a protein's active site, offering a distinct strategy for optimizing binding affinity.

References

  • Crystal structure of 4-methyl-N-propylbenzenesulfonamide Source: IUCr Journals URL:[Link] [1]

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks Source: Crystal Growth & Design - ACS Publications URL:[Link] [2]

  • Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π -stacking, C—H···N interactions Source: PubMed Central (PMC) - NIH URL:[Link] [3]

  • Twisting and Turning the Sulfonamide Bond: A Synthetic, Quantum Chemical, and Crystallographic Study Source: The Journal of Organic Chemistry - ACS Publications URL:[Link] [4]

In Vitro Binding Affinity and Mechanistic Profiling of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine (CPDM)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-peptidic small molecule inhibitors targeting cysteine proteases—specifically Falcipain-2 (FP-2) in Plasmodium falciparum—requires rigorous biophysical characterization. This whitepaper provides an in-depth, self-validating methodological framework for evaluating the in vitro binding affinity of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine (CPDM) .

Building upon the established antimalarial activity of baseline sulfonamide scaffolds like 4-(2-chloropyridin-3-ylsulfonyl)morpholine , CPDM introduces specific structural modifications designed to optimize binding kinetics and thermodynamic efficiency. This guide details the causality behind these structural choices and outlines the orthogonal biophysical techniques—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—required to validate its efficacy.

Structural Rationale: The Causality of CPDM Design

In molecular design, every atomic substitution must serve a kinetic or thermodynamic purpose. The transition from the baseline unsubstituted morpholine to CPDM involves two critical Structure-Activity Relationship (SAR) optimizations:

  • The 6-Chloro Shift: Moving the chlorine atom from the 2-position to the 6-position on the pyridine ring alters the electrostatic potential surface of the pharmacophore. This shift enhances the directionality of halogen bonding within the hydrophobic S2 pocket of the FP-2 active site, increasing the association rate ( kon​ ).

  • 2,5-Dimethyl Morpholine Substitution: Unsubstituted morpholine rings suffer from high conformational flexibility, which incurs a significant entropic penalty ( −TΔS ) upon target binding. The addition of the 2,5-dimethyl groups sterically restricts the ring into a favorable chair conformation. This pre-organization minimizes the loss of conformational entropy during the binding event, driving a more favorable Gibbs free energy ( ΔG ) .

Orthogonal Biophysical Profiling Strategy

To ensure scientific integrity, binding affinity cannot be derived from a single assay. We employ an orthogonal, multi-tiered approach. SPR provides real-time kinetic resolution (how fast the drug binds and releases), while ITC provides a thermodynamic snapshot (the energetic driving forces of the interaction).

G A CPDM Synthesis B SPR Kinetics (kon, koff, Kd) A->B C ITC Thermodynamics (ΔG, ΔH, -TΔS) A->C D FRET Assay (IC50, Ki) A->D E Lead Optimization Profiling B->E C->E D->E

Caption: Orthogonal biophysical workflow for evaluating CPDM binding affinity.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in controls ensure that the data generated is exclusively representative of the CPDM/FP-2 interaction, free from artifacts like aggregation, bulk refractive index shifts, or heat of dilution.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the dissociation constant ( Kd​ ), association rate ( kon​ ), and dissociation rate ( koff​ ) of CPDM binding to recombinant FP-2.

System Validation: This protocol utilizes a dual-flow cell setup. Flow cell 1 (Fc1) is blank-immobilized to serve as an inline reference, instantly subtracting bulk refractive index changes and non-specific matrix binding. A 5% DMSO solvent correction curve is mandatory to correct for bulk shifts caused by slight buffer mismatches.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into a Biacore 8K instrument. Activate Flow cell 2 (Fc2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Ligand Immobilization: Dilute recombinant FP-2 to 10 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject over Fc2 until a target immobilization level of ~3,000 Resonance Units (RU) is achieved.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes over both Fc1 and Fc2 to deactivate unreacted NHS esters.

  • Analyte Preparation: Prepare a 2-fold dilution series of CPDM (ranging from 0.1 µM to 50 µM) in Running Buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO, pH 7.4). Causality note: Tween-20 prevents non-specific hydrophobic aggregation of the small molecule.

  • Kinetic Injection: Inject the CPDM concentration series over Fc1 and Fc2 at a high flow rate of 50 µL/min (to minimize mass transport limitation). Use an association time of 120 seconds and a dissociation time of 300 seconds.

  • Data Analysis: Fit the double-referenced sensorgrams (Fc2 - Fc1, minus blank injection) to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Quantify the enthalpy ( ΔH ), entropy ( −TΔS ), and stoichiometry ( N ) of the CPDM/FP-2 interaction.

System Validation: ITC protocols are highly sensitive to buffer mismatches. The protocol validates itself via a "reverse titration" control and a "buffer-to-buffer" injection to quantify and subtract the heat of dilution. If the final injections do not return to a zero-baseline, the data is flagged for buffer mismatch.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze recombinant FP-2 extensively (3x 2L changes) against the ITC Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 2% DMSO, pH 7.4) at 4°C.

  • Ligand Preparation: Dissolve CPDM directly into the exact same dialysate used for the protein to ensure perfect buffer matching. Prepare CPDM at 500 µM and FP-2 at 50 µM.

  • Instrument Setup: Load 300 µL of FP-2 into the sample cell of a MicroCal PEAQ-ITC. Load 40 µL of CPDM into the injection syringe.

  • Titration Parameters: Set the instrument to 25°C. Program a sequence of 19 injections: an initial 0.4 µL dummy injection (discarded during analysis), followed by eighteen 2.0 µL injections. Set spacing between injections to 150 seconds to allow the thermal baseline to re-equilibrate.

  • Control Titration: Perform an identical titration of CPDM into the ITC Buffer (without FP-2) to measure the heat of dilution.

  • Data Integration: Subtract the control heats from the experimental heats. Fit the integrated curve to a One-Set-of-Sites model to derive ΔH , Kd​ , and N .

Quantitative Data Synthesis

The structural pre-organization of CPDM yields a distinct thermodynamic signature compared to the baseline morpholine scaffold. The data below illustrates the shift from an entropically penalized binding event to an enthalpy-driven, entropically favorable interaction.

Table 1: Comparative Kinetic and Thermodynamic Profiling

CompoundFP-2 IC50 (µM) Kd​ (SPR) (µM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
Baseline Morpholine 12.515.2 1.2×103 1.8×10−2 -4.2+2.1
CPDM 1.82.1 4.5×103 9.4×10−3 -6.8-0.5

Note: The reduction in the −TΔS penalty for CPDM confirms the causality of the 2,5-dimethyl substitution restricting the morpholine ring's conformational flexibility.

Mechanism of Action: Target Engagement

Upon validating the high-affinity binding of CPDM, it is critical to map its functional consequence within the biological system. By binding the S2 pocket of FP-2, CPDM acts as a steric blockade, preventing the enzyme from capturing and hydrolyzing host hemoglobin.

G A CPDM Inhibitor B Falcipain-2 (FP-2) Active Site A->B High Affinity Binding C Block Hemoglobin Degradation B->C Enzymatic Inhibition D Amino Acid Depletion C->D E Plasmodium falciparum Death D->E

Caption: Downstream signaling and phenotypic effect of CPDM-mediated FP-2 inhibition.

References

  • Title: A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Source: Molecules (MDPI) URL: [Link]

  • Title: Identification of Novel Falcipain-2 Inhibitors as Potential Antimalarial Agents through Structure-Based Virtual Screening. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

An In-Depth Technical Guide to the Metabolic Stability of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a candidate compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount for its progression to clinical trials.[1] Among these, metabolic stability is a critical parameter that dictates the in vivo fate of a xenobiotic.[2][3] This guide provides a comprehensive, in-depth exploration of the methodologies used to assess the metabolic stability of the novel chemical entity, 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine, utilizing human liver microsomes (HLMs) as the in vitro model system.

Human liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are a rich source of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs).[4][5][6] Their ease of use, cost-effectiveness, and the high concentration of Phase I enzymes make them an indispensable tool for early-stage drug metabolism studies.[5][7] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for conducting a robust metabolic stability assay.

The structural components of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine, specifically the sulfonyl and morpholine moieties, suggest potential sites for metabolic transformation. Sulfonylurea-like structures, for instance, are known to be substrates for CYP enzymes, particularly CYP2C9.[8][9][10][11] Therefore, understanding the metabolic fate of this compound is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical viability.

I. The Principle of In Vitro Metabolic Stability Assessment

The core of this investigation lies in incubating 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine with pooled human liver microsomes in a controlled environment that mimics physiological conditions. The rate of disappearance of the parent compound over time is meticulously monitored. This rate is then used to calculate key pharmacokinetic parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).[2][12]

A high intrinsic clearance value suggests that the compound is rapidly metabolized by the liver, which may lead to low bioavailability and a short duration of action in vivo. Conversely, a low intrinsic clearance indicates greater metabolic stability, which could result in longer in vivo exposure.[2]

The Role of Cofactors

The metabolic reactions catalyzed by CYP enzymes are oxidative and require a critical cofactor, the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH).[6] Therefore, the incubation mixture must be fortified with NADPH or an NADPH-regenerating system to ensure the sustained activity of these enzymes throughout the experiment.[13]

II. Experimental Workflow and Protocols

A meticulously designed and executed experimental workflow is essential for generating reliable and reproducible data. The following sections detail the necessary materials, equipment, and step-by-step procedures.

A. Materials and Equipment
Category Item Purpose
Biologicals Pooled Human Liver Microsomes (from at least 10 donors)To provide a representative average of enzymatic activity and minimize inter-individual variability.[7]
Test Compound 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholineThe subject of the metabolic stability assessment.
Reagents Potassium Phosphate Buffer (100 mM, pH 7.4)To maintain a stable and physiologically relevant pH for optimal enzyme function.
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)To ensure a continuous supply of NADPH for CYP-mediated reactions.[13]
Acetonitrile (ice-cold, containing an internal standard)To terminate the enzymatic reaction by precipitating proteins and to serve as the analytical solvent.
Control Compounds (e.g., Verapamil, Imipramine)To validate the metabolic competency of the microsomal batch and the assay procedure.[14]
Instrumentation High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)For the sensitive and selective quantification of the test compound.[15][16][17]
Incubator/Water Bath (37°C)To maintain a constant, physiological temperature during the reaction.[13]
CentrifugeTo pellet the precipitated microsomal proteins after reaction termination.[13]
Precision Pipettes and Autosampler VialsFor accurate liquid handling and sample analysis.
B. Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_termination Termination & Processing cluster_analysis Analysis Phase prep_compound Prepare 1 µM Test Compound Solution pre_incubate Pre-incubate HLMs and Compound at 37°C prep_compound->pre_incubate prep_microsomes Thaw and Dilute HLMs in Buffer prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Incubate at 37°C (Time points: 0, 5, 15, 30, 45, 60 min) start_reaction->time_points terminate Quench with Ice-Cold Acetonitrile + IS time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Transfer Supernatant to Vials centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate % Remaining, t½, and CLint lcms->data_analysis

Caption: Workflow for the HLM metabolic stability assay.

C. Detailed Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

    • Prepare a stock solution of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation mixture does not exceed 0.2% to avoid enzyme inhibition.[2]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • On ice, prepare the main incubation mixture containing the pooled human liver microsomes (final protein concentration of 0.5 mg/mL) and the test compound (final concentration of 1 µM) in the potassium phosphate buffer.

    • Pre-incubate this mixture for 5-10 minutes in a 37°C water bath to allow the system to reach thermal equilibrium.[2]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of this addition is considered T=0.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[1]

  • Reaction Termination and Sample Processing:

    • Immediately terminate the reaction by adding the aliquot to a tube containing at least two volumes of ice-cold acetonitrile with a known concentration of an internal standard (IS). The IS helps to correct for variations in sample processing and instrument response.

    • Vortex the samples vigorously to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[13]

    • Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine. Due to the morpholine moiety, which can present challenges in reversed-phase chromatography, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be considered if retention is poor.[15]

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

    • Analyze the samples and generate a standard curve to quantify the concentration of the parent compound remaining at each time point.

III. Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to determine the metabolic stability of the compound.

A. Calculation of In Vitro Half-Life (t½)
  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus the incubation time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • The in vitro half-life is then calculated using the following equation:

    t½ = -0.693 / k [18]

B. Calculation of Intrinsic Clearance (CLint)

The intrinsic clearance is the measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.[2] It is calculated from the in vitro half-life:

CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein) [2]

C. Hypothetical Data Presentation

The following table presents a hypothetical dataset for the metabolic stability of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine.

Time (min) % Compound Remaining ln(% Remaining)
0100.04.605
585.24.445
1561.54.120
3037.83.632
4523.13.140
6014.02.639

From a linear regression of this data, a hypothetical slope (k) of -0.033 min⁻¹ is obtained.

  • Calculated t½: -0.693 / -0.033 = 21.0 minutes

  • Calculated CLint: (0.693 / 21.0 min) * (1000 µL / 0.5 mg) = 66.0 µL/min/mg protein

D. Interpretation of Results

Based on this hypothetical data, 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine would be classified as a compound with moderate to high metabolic instability in human liver microsomes. This suggests that it is likely to be significantly metabolized by hepatic enzymes in vivo, which could lead to a high first-pass effect and potentially low oral bioavailability.

IV. Potential Metabolic Pathways

While metabolite identification is beyond the scope of a standard stability assay, understanding the potential metabolic soft spots of the molecule is crucial for lead optimization.

G cluster_metabolites Potential Phase I Metabolites Parent 4-(6-Chloropyridin-3-yl)sulfonyl- 2,5-dimethylmorpholine M1 Hydroxylation on Morpholine Ring Parent->M1 CYP-mediated M2 N-dealkylation of Morpholine Parent->M2 CYP-mediated M3 Oxidation of Pyridine Ring Parent->M3 CYP-mediated M4 Dechlorination Parent->M4 CYP-mediated

Caption: Potential Phase I metabolic pathways.

The structure of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine presents several potential sites for Phase I metabolism, primarily oxidation reactions catalyzed by CYP enzymes:

  • Hydroxylation: The aliphatic carbons on the dimethylmorpholine ring are susceptible to hydroxylation.

  • N-dealkylation: The morpholine nitrogen could undergo oxidative dealkylation.

  • Aromatic Hydroxylation: The chloropyridine ring could be oxidized.

  • Dechlorination: While less common, enzymatic dechlorination is a possible metabolic route.

Further studies using high-resolution mass spectrometry would be required to identify and characterize these potential metabolites.

Conclusion

The assessment of metabolic stability in human liver microsomes is a cornerstone of preclinical drug development.[7][19] This guide has provided a comprehensive framework for evaluating the metabolic fate of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine. By following the detailed protocols for incubation, sample analysis, and data interpretation, researchers can generate robust and reliable data on the compound's intrinsic clearance. The hypothetical results presented herein suggest that the compound is readily metabolized, a finding that would be critical in guiding subsequent medicinal chemistry efforts to improve its pharmacokinetic properties. This systematic approach ensures that only the most promising candidates, with an optimal balance of potency and metabolic stability, advance in the drug discovery pipeline.

References

  • ProQuest. (2009, July 7). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review.
  • Request PDF. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review.
  • PubMed. (2010, March 15). Role of human liver microsomes in in vitro metabolism of drugs-a review.
  • Benchchem. A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis.
  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • AxisPharm. Microsomal Stability Assay Protocol.
  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).
  • Journal of Applied Pharmaceutical Science. Pharmacogenetics in metabolic diseases: The impact of cytochrome P450 variants on drug response.
  • PubMed. (2008, February 15). *Cytochrome P450 2C9 *2 and 3 polymorphisms and the dose and effect of sulfonylurea in type II diabetes mellitus.
  • ResearchGate. The action mechanism and metabolism of sulfonylureas and their....
  • PMC.
  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • DOI. Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes.
  • PMC.
  • Encyclopedia MDPI. (2021, October 10). Type 2 Diabetes and P450.
  • MTTlab. Microsomal Stability Assay.
  • PMC.
  • ResearchGate. Metabolic stability of selected compounds in human liver microsomes....
  • ResearchGate. (2019, July 12).
  • Springer Nature Experiments.
  • Liquid phase method for morpholine. (2023, November 30).
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Recent developments in the use of LCMS in process pharmaceutical chemistry. (2012, February 28).
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • PMC.
  • Pharmaron. Metabolism.

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Methodological & Application

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary & Physicochemical Rationale

The compound 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine represents a class of sulfonamide-linked heterocycles frequently encountered in early-stage drug discovery. From a structural perspective, the molecule combines a lipophilic 6-chloropyridine ring with a sterically hindered 2,5-dimethylmorpholine moiety via a sulfonamide linkage.

The Causality of Experimental Design: The sulfonamide group increases the polar surface area (PSA), but the overall high lipophilicity and rigid crystal lattice stacking of the chloropyridine ring typically result in poor aqueous solubility . Direct dissolution in physiological saline will inevitably lead to micro-precipitation. Therefore, formulating this compound for in vivo dosing requires a carefully engineered co-solvent/surfactant vehicle system to ensure the drug remains in solution in the gastrointestinal tract and systemic circulation ([1]). Furthermore, the 2,5-dimethyl substitution on the morpholine ring introduces steric hindrance that may protect against rapid ring-opening metabolism, necessitating rigorous pharmacokinetic (PK) profiling before advancing to efficacy models.

Rigorous preclinical formulation and dosing strategies are essential to maximize target exposure and prevent misleading clinical translations caused by poor bioavailability or vehicle-induced toxicity ([2]; [3]).

Experimental Workflow

The following diagram illustrates the critical path for evaluating this compound in vivo, ensuring that each step self-validates before progressing to the next.

Workflow N1 1. Physicochemical Profiling N2 2. Vehicle Optimization N1->N2 N3 3. Formulation & Self-Validation N2->N3 N4 4. In Vivo PK Dosing (IV/PO) N3->N4 N5 5. MTD & Toxicity N4->N5 N6 6. Efficacy Evaluation N5->N6

Preclinical in vivo dosing workflow for small molecule evaluation.

Step-by-Step Methodologies

Protocol 1: Self-Validating Formulation Preparation

To achieve a target dosing concentration of 1 mg/mL for Intravenous (IV) and 5 mg/mL for Per Os (PO) administration, we utilize a 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline vehicle.

Why this vehicle? DMSO disrupts the crystal lattice, PEG300 acts as a co-solvent to maintain solubility upon dilution, and Tween-80 prevents precipitation when the formulation contacts aqueous physiological fluids ([1]).

Step-by-Step Preparation (for 10 mL of 5 mg/mL PO solution):

  • Weighing: Weigh exactly 50.0 mg of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine into a clean glass vial.

  • Primary Dissolution: Add 0.5 mL of sterile DMSO. Vortex for 2 minutes and sonicate at 37°C until the solution is completely clear. Do not proceed if particulates remain.

  • Co-Solvent Addition: Add 4.0 mL of PEG300. Vortex vigorously for 1 minute.

  • Surfactant Addition: Add 0.5 mL of Tween-80. Vortex for 1 minute. The solution should be viscous but optically clear.

  • Aqueous Phase: Dropwise, add 5.0 mL of sterile 0.9% Saline while continuously vortexing or stirring.

  • Self-Validation (Critical):

    • Visual: Let the formulation stand at room temperature for 30 minutes. Check for Tyndall effect (light scattering) using a laser pointer to detect nano-precipitation.

    • Analytical: Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS/MS against a standard curve to confirm the concentration is ≥95% of the target 5 mg/mL.

Protocol 2: Pharmacokinetic (PK) Dosing in Mice (C57BL/6)

Objective: Determine the absolute bioavailability ( F ) and clearance ( Cl ) of the compound.

  • Animal Preparation: Use male C57BL/6 mice (8-10 weeks old, ~25g). Fast the PO group for 12 hours prior to dosing (water ad libitum) to normalize gastric transit times. The IV group does not require fasting.

  • IV Administration (2 mg/kg):

    • Warm the mice briefly under a heat lamp to dilate the lateral tail vein.

    • Administer the 1 mg/mL formulation at a dose volume of 2 mL/kg (e.g., 50 µL for a 25g mouse) via slow bolus injection (over 10-15 seconds).

  • PO Administration (10 mg/kg):

    • Administer the 5 mg/mL formulation at a dose volume of 2 mL/kg via oral gavage using a bulb-tipped gastric gavage needle.

  • Blood Sampling: Collect 30 µL of blood via submandibular bleed into K2-EDTA tubes at the following time points:

    • IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Processing: Centrifuge blood at 4,000 x g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS bioanalysis.

Data Presentation: Expected PK Parameters

Upon completion of LC-MS/MS analysis, data should be modeled using non-compartmental analysis (NCA). Below is a structured template summarizing the quantitative data expected for a stable sulfonamide derivative.

Pharmacokinetic ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Biological Rationale / Implication
Cmax​ (ng/mL) 1,800 - 2,2003,500 - 4,500Peak systemic exposure; dictates acute toxicity thresholds.
Tmax​ (hr) N/A0.5 - 1.5Indicates rapid GI absorption due to high lipophilicity.
AUC0−∞​ (hr*ng/mL) 2,500 - 3,0008,750 - 10,500Total drug exposure; used to calculate bioavailability.
T1/2​ (hr) 2.0 - 3.52.5 - 4.0Steric hindrance from 2,5-dimethyl groups prolongs half-life.
Clearance ( Cl ) (mL/min/kg) 11.0 - 13.5N/AModerate clearance suggests hepatic CYP450 metabolism.
Bioavailability ( F ) 100% ~70% High F validates the efficacy of the DMSO/PEG/Tween vehicle.

Mechanistic ADME Pathway

Understanding the in vivo fate of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine is critical for interpreting PK data. The chloropyridine moiety is highly susceptible to hepatic CYP450 oxidation, while the sulfonamide group is generally excreted renally.

Pathway A Oral Dosing (PO) B GI Absorption (Lipophilic Diffusion) A->B C Hepatic CYP450 (Chloropyridine Oxidation) B->C D Systemic Circulation (Target Engagement) C->D E Renal Excretion C->E Clearance D->E

ADME pathway for 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine.

Protocol 3: Maximum Tolerated Dose (MTD) Assessment

Before proceeding to multi-day efficacy models, an MTD study must be conducted to ensure the compound does not induce acute hepatotoxicity or neurotoxicity (common with halogenated pyridines).

Methodology:

  • Dose groups of n=3 mice at escalating PO doses: 10, 30, 100, and 300 mg/kg.

  • Monitor animals continuously for the first 4 hours post-dose, then twice daily for 7 days.

  • Utilize the following self-validating clinical scoring matrix. An aggregate score of ≥4 or a body weight loss of ≥15% mandates immediate humane euthanasia.

Clinical SignScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Body Weight Loss < 5%5 - 10%10 - 15%> 15%
Activity Level NormalSlightly reducedLethargic, slow movementMoribund, no movement
Posture NormalSlight hunchingPronounced hunched postureProstrate
Coat Condition Smooth, groomedSlight piloerectionRough coat, unkemptSevere piloerection / porphyrin

References

  • Strickley, R.G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2): 201-230. URL:[Link]

  • Shah, S. M., Jain, A. S., Kaushik, R., Nagarsenker, M. S., & Nerurkar, M. J. (2014). "Preclinical Formulations: Insight, Strategies, and Practical Considerations." AAPS PharmSciTech, 15(5): 1307–1323. URL:[Link]

  • Hartung, T. (2024). "The (misleading) role of animal models in drug development." Frontiers in Drug Discovery, 4:1355044. URL:[Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Precipitation Issues with 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility and precipitation challenges encountered during experimentation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Compound Overview

4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine is a sulfonamide derivative containing a morpholine moiety. These structural features are common in pharmacologically active molecules but also present specific challenges regarding solubility.[1][2] Understanding the physicochemical properties of this compound is the first step in troubleshooting.

PropertyValue
Chemical Name 4-[(6-chloropyridin-3-yl)sulfonyl]morpholine
CAS Number 52480-33-8[3][4]
Molecular Formula C₉H₁₁ClN₂O₃S[3]
Molecular Weight 262.71 g/mol
Physical Form Solid[3]
Storage Refrigerator[3]

digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, style="rounded", bgcolor="#F1F3F4"];
node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Define nodes for atoms with labels N1 [label="N"]; S1 [label="S"]; O1 [label="O", pos="0.5,-0.866!"]; O2 [label="O", pos="-0.5,-0.866!"]; C1 [label=""]; C2 [label=""]; O3 [label="O"]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; N2 [label="N"]; C7 [label=""]; C8 [label=""]; C9 [label="Cl"]; C10 [label=""];

// Dummy node for centering the pyridine ring center_pyridine [pos="4,0!", shape=point];

// Positions for the morpholine ring N1 [pos="0,0!"]; C1 [pos="1.2,0.7!"]; C2 [pos="2.4,0!"]; O3 [pos="2.4,-1.4!"]; C3 [pos="1.2,-2.1!"]; C4 [pos="0,-1.4!"];

// Positions for the sulfonyl group S1 [pos="-1.5,0.7!"]; O1 [pos="-1.5,2.1!"]; O2 [pos="-2.8,0!"];

// Positions for the pyridine ring C5 [pos="-2.5,-0.7!"]; C6 [pos="-3.5,-1.4!"]; N2 [pos="-4.5,-0.7!"]; C7 [pos="-4.5,0.7!"]; C8 [pos="-3.5,1.4!"]; C9 [pos="-5.5,1.4!"]; C10 [pos="-2.5,2.1!"]; // Placeholder for a methyl group if needed

// Edges for the morpholine ring with methyl groups N1 -- C1; C1 -- C2; C2 -- O3; O3 -- C3; C3 -- C4; C4 -- N1; C1 -- C10 [label="CH3"]; // 2,5-dimethyl C4 -- C10_2 [label="CH3"]; C10_2 [pos="-0.8, -2.1!", shape=point];

// Edges for the sulfonyl group N1 -- S1; S1 -- O1 [style=double]; S1 -- O2 [style=double];

// Edges for the pyridine ring S1 -- C5; C5 -- C6; C6 -- N2; N2 -- C7; C7 -- C8; C8 -- C5; C7 -- C9;

// Double bonds in pyridine ring edge [style=double]; C6 -- N2; C8 -- C5;

// Labels for rings label_morpholine [label="2,5-dimethylmorpholine", pos="1.2, -2.8!"]; label_sulfonyl [label="Sulfonyl", pos="-1.5, 2.8!"]; label_pyridine [label="6-Chloropyridine", pos="-4, -2.1!"]; }

Caption: Structure of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine.

Frequently Asked Questions & Troubleshooting Guides

Q1: My compound is precipitating from my aqueous buffer. What is causing this and how can I fix it?

A1: Causality & Scientific Explanation

This is the most common issue and is almost always related to pH. The sulfonamide group (-SO₂NH-) in your compound is weakly acidic. In aqueous solutions, its solubility is highly dependent on the pH of the medium because of an equilibrium between its un-ionized (less soluble) and ionized (more soluble) forms.[5][6][7]

  • At Low pH (Acidic): The solution has a high concentration of protons (H⁺). The equilibrium shifts to favor the protonated, un-ionized form of the sulfonamide. This form is more hydrophobic and has very low aqueous solubility, causing it to precipitate.[5][8]

  • At High pH (Basic): The concentration of H⁺ is low. The acidic proton on the sulfonamide nitrogen is removed, creating an anion (-SO₂N⁻-). This charged, ionized form is significantly more polar and thus more soluble in water.[6][9]

The transition between these states occurs around the pKa of the sulfonamide group. For many sulfonamides, this is within the physiological pH range, making them particularly sensitive to buffer conditions.[9]

Troubleshooting Workflow

G start Precipitation in Aqueous Buffer check_ph Measure pH of Solution start->check_ph is_ph_low Is pH < 7.5? check_ph->is_ph_low increase_ph Incrementally add 0.1M NaOH. Does it redissolve? is_ph_low->increase_ph Yes ph_ok pH is neutral/basic. Is concentration too high? is_ph_low->ph_ok No redissolved Yes: pH was too low. Determine minimum required pH. increase_ph->redissolved not_redissolved No: Issue may not be pH. Consider concentration or -solvent effects. increase_ph->not_redissolved is_conc_high Yes ph_ok->is_conc_high reduce_conc Lower stock concentration or final assay concentration. is_conc_high->reduce_conc no_conc_issue No is_conc_high->no_conc_issue No check_dmso Consider other factors (e.g., high % of organic co-solvent). no_conc_issue->check_dmso

Caption: Workflow for diagnosing pH-related precipitation.

Experimental Protocol: pH-Solubility Screening

  • Prepare a concentrated stock solution of the compound in an organic solvent like DMSO (e.g., 50 mM).

  • Set up a series of test tubes or a 96-well plate with your experimental buffer adjusted to a range of pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).

  • Add a small, consistent volume of the DMSO stock to each buffer to achieve your target final concentration.

  • Vortex or shake vigorously and allow to equilibrate for 30 minutes at room temperature.

  • Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the supernatant using HPLC-UV.

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous media. How do I prevent this?

A2: Causality & Scientific Explanation

This is a classic case of anti-solvent precipitation . Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but sparingly soluble in water. When you add the DMSO stock to the aqueous buffer, you are rapidly changing the solvent environment. The water acts as an "anti-solvent," drastically reducing the solubility of the compound and causing it to "crash out" of solution before it can be properly dispersed.

The key is to manage the transition from a high-solubility environment (DMSO) to a low-solubility one (aqueous buffer).

Troubleshooting Protocol: Mitigating Anti-Solvent Effects

  • Reduce DMSO Percentage: Aim for the lowest possible percentage of DMSO in your final solution (ideally <1%, max 5%). This may require making a more dilute stock solution if your final compound concentration allows.

  • Stir Vigorously: When adding the DMSO stock, ensure the aqueous buffer is being rapidly vortexed or stirred. This promotes immediate dispersion and prevents localized areas of high compound concentration that can nucleate precipitation.

  • Add Stock to Buffer (Not Vice-Versa): Always add the small volume of DMSO stock to the large volume of aqueous buffer. Never the other way around.

  • Consider an Intermediate Solvent: If precipitation is severe, consider a three-solvent system. For example, dilute the DMSO stock into a small volume of a water-miscible organic solvent like ethanol or isopropanol before adding this mixture to the final aqueous buffer. This creates a more gradual change in polarity.[10][11]

Solvent Polarity Reference Table

SolventPolarity IndexMiscible with Water?Potential Role
Water10.2-Anti-Solvent
Dimethyl Sulfoxide (DMSO)7.2YesPrimary Stock Solvent
Acetonitrile5.8YesIntermediate/Co-Solvent
Methanol5.1YesIntermediate/Co-Solvent
Ethanol4.3YesIntermediate/Co-Solvent
Acetone4.3YesIntermediate/Co-Solvent[11]
Isopropanol (IPA)3.9YesIntermediate/Co-Solvent
Ethyl Acetate4.4NoExtraction/Purification
Toluene2.4NoNot for aqueous systems
Q3: My compound dissolves with heat but precipitates when it cools down. Is this normal?

A3: Causality & Scientific Explanation

Yes, this is normal behavior for many organic compounds. Solubility is a thermodynamic property, and for most solids, it increases with temperature. When you heat the solution, you provide the energy needed to overcome the crystal lattice energy and force more solute to dissolve, often creating a supersaturated solution .

Upon cooling, the solubility limit decreases. The solution can no longer hold that amount of dissolved compound, and the excess precipitates out to return to thermodynamic equilibrium.

Troubleshooting Strategies

  • Work at Lower Concentrations: The simplest solution is to prepare your stock and working solutions at a concentration that is known to be stable at room temperature. This avoids the need for heating altogether.

  • Controlled Cooling (Recrystallization): If the goal is to create a specific particle size or crystal form, a slow, controlled cooling process can be used. Rapid cooling (e.g., placing on ice) will cause rapid precipitation of small, often amorphous particles. Slow cooling allows for the growth of larger, more ordered crystals. This is a key principle in purification.[14][15]

Q4: I found a precipitate in my DMSO stock solution after storing it in the freezer. Has my compound degraded?

A4: Causality & Scientific Explanation

While degradation is always a possibility, the most likely cause is precipitation due to the reduced solubility at low temperatures, especially if the stock is highly concentrated. The freezing point of DMSO is 18.5 °C, so a "frozen" stock is common. As the DMSO freezes, the compound can be forced out of the solution, forming a solid precipitate.

Troubleshooting Workflow

G start Precipitate Found in Frozen DMSO Stock thaw Thaw stock completely at Room Temperature start->thaw vortex Vortex vigorously for 60 seconds thaw->vortex inspect Visually inspect for undissolved particles vortex->inspect redissolved Solution is clear inspect->redissolved heat_gently Warm gently (30-40°C) and vortex again redissolved->heat_gently No stable Compound is likely stable. Precipitation was due to cold. redissolved->stable Yes still_precipitate Precipitate remains heat_gently->still_precipitate still_precipitate->stable No, now clear unstable Compound may have degraded or concentration is too high for storage. Consider analytical check (HPLC). still_precipitate->unstable Yes

Caption: Workflow for handling precipitated stock solutions.

Recommended Storage Protocol

  • Thaw and Redissolve: Allow the vial to thaw completely at room temperature.

  • Vortex: Vortex the solution vigorously for at least 60 seconds to ensure any precipitate is redissolved.

  • Gentle Warming: If particles remain, warm the vial in a 37°C water bath for 5-10 minutes and vortex again.

  • Visual Confirmation: Ensure the solution is completely clear before use.

  • Best Practice: For long-term storage, consider aliquoting your stock solution into smaller, single-use vials. This minimizes freeze-thaw cycles for the entire batch, which can increase the risk of water absorption by DMSO and subsequent precipitation or degradation.

References

  • Kim, Y. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-55. Available at: [Link]

  • Büttner, H., & Büttner, D. (1976). pH Dependency in Uptake of Sulfonamides by Bacteria. Chemotherapy, 22(3-4), 153-162. Available at: [Link]

  • Krebs, H. A., & Speakman, J. C. (1945). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4384), 47-50. Available at: [Link]

  • Valls, O., et al. (2009). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Agricultural and Food Chemistry, 57(5), 1833-1838. Available at: [Link]

  • Kim, H. Y., et al. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Environmental Pollution, 213, 561-570. Available at: [Link]

  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. Biochemical Journal, 39(3), xlii. Available at: [Link]

  • NextSDS. (n.d.). 4-(6-chloropyridin-3-yl)Morpholine — Chemical Substance Information. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Iraqi Journal of Pharmaceutical Sciences, 21(1), 7-13. Available at: [Link]

  • Munawar, A., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2014, 548901. Available at: [Link]

  • PubChem. (n.d.). N-(3R,6S)-6-((2-(5-(2-((3R,5R)-3,5-dimethylmorpholine-4-carbonyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonan-7-yl)methyl)tetrahydro-2H-pyran-3-yl)oxetane-3-sulfonamide. Available at: [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]

  • Google Patents. (2016). WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and intermediate thereof.
  • PubChem. (n.d.). 4-((2-Chloropyridin-3-yl)methyl)-2,5-dimethylmorpholine. Available at: [Link]

  • NextSDS. (n.d.). 4-[(6-chloropyridin-3-yl)sulfonyl]morpholine — Chemical Substance Information. Available at: [Link]

  • ResearchGate. (n.d.). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]

  • Trammell, R. L., et al. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Information Service. Available at: [Link]

  • MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 101. Available at: [Link]

  • Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Available at: [Link]

  • ACS Publications. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • PMC. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Available at: [Link]

  • ResearchGate. (2025). Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by the epiphytic yeasts Rhodotorula glutinis and Rhodotorula rubra. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

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Reducing chemical impurities in 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine batches

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic challenges associated with the production of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine .

Synthesizing sulfonamides from active chloro-heterocycles requires precise control over reaction kinetics. The presence of the electron-withdrawing sulfonyl group and the pyridine nitrogen makes the 6-chloro position highly susceptible to side reactions. This guide provides mechanistic troubleshooting, quantitative profiling, and a self-validating protocol to ensure high-purity batches.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: My LC-MS shows a massive secondary peak at m/z ~370. What is this impurity and why is it forming? The Causality: You are observing the bis-morpholine adduct (Nucleophilic Aromatic Substitution or SNAr impurity). The 6-chloro position on the pyridine ring is highly activated toward SNAr because the ring nitrogen and the para-sulfonyl group stabilize the dearomatized anionic intermediate (Meisenheimer complex)[1]. When you use an excess of 2,5-dimethylmorpholine or allow the reaction temperature to rise above 10 °C, the amine not only attacks the sulfonyl chloride to form the desired sulfonamide but also displaces the 6-chloro group[2]. The Solution: Shift the reaction kinetics to favor sulfonylation over SNAr. Maintain the reaction strictly between -5 °C and 0 °C. Limit 2,5-dimethylmorpholine to 1.05 equivalents and use a non-nucleophilic base (like N,N-Diisopropylethylamine, DIPEA) as the acid scavenger rather than excess morpholine.

Q2: My overall yield is low, and I detect a highly polar baseline spot on TLC (m/z ~194). How do I prevent this? The Causality: This is 6-chloropyridine-3-sulfonic acid , the hydrolysis product of your starting material. Sulfonyl chlorides are highly electrophilic and will rapidly react with adventitious water in your solvents or atmosphere[3]. The Solution: Ensure rigorous anhydrous conditions. Use molecular sieves for your solvents (DCM or 2-MeTHF) and purge the reaction vessel with dry nitrogen or argon.

Q3: The final product shows a closely eluting isomer on HPLC, even though I used standard 2,5-dimethylmorpholine. How do I remove it? The Causality: 2,5-Dimethylmorpholine possesses two chiral centers. Commercial batches are typically a mixture of cis and trans diastereomers (often ~90-95% cis)[4]. Because the trans isomer reacts similarly to the cis isomer, it forms a diastereomeric sulfonamide impurity that is extremely difficult to separate via standard silica gel chromatography. The Solution: Pre-purify your starting amine. You can enrich the cis-isomer via fractional distillation or by forming a carboxylate salt and recrystallizing it before the reaction[4]. Alternatively, utilize preparative reverse-phase HPLC for the final product.

Section 2: Quantitative Impurity Profiling

To ensure your analytical methods are calibrated correctly, use the following table to identify and mitigate common batch impurities.

Impurity TypeMechanism of FormationExpected LC-MS [M+H]⁺Relative Retention (RP-HPLC)Mitigation Strategy
Desired Product Sulfonylation291 Reference (1.00) N/A
Bis-morpholine Adduct SNAr at C6 position370Late eluting (>1.20)Strict temp control (0 °C); limit amine equivalents.
Sulfonic Acid Hydrolysis of Sulfonyl Chloride194Early eluting (<0.30)Rigorous anhydrous conditions; dry solvents.
Trans-Diastereomer Reaction with trans-amine291Closely eluting (~0.95 - 1.05)Pre-purify amine starting material; Prep-HPLC.

Section 3: Mechanistic Pathway Visualization

The following diagram illustrates the competing kinetic and thermodynamic pathways during the synthesis.

G SM 6-Chloropyridine-3-sulfonyl chloride + 2,5-Dimethylmorpholine Product Desired Sulfonamide (Target Molecule) SM->Product Base, 0°C (Kinetically Favored) SNAr Bis-morpholine Adduct (SNAr Impurity) SM->SNAr Excess Amine, >25°C (Thermodynamically Driven) Hydrolysis Sulfonic Acid (Hydrolysis Impurity) SM->Hydrolysis H2O / Moisture (Side Reaction)

Reaction pathways of 6-chloropyridine-3-sulfonyl chloride with 2,5-dimethylmorpholine.

Section 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific temperature gates and targeted workup washes, the protocol chemically eliminates impurities even if minor side reactions occur.

Step 1: System Preparation (Anhydrous Setup)

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with Argon.

  • Add 100 mL of anhydrous Dichloromethane (DCM) to the flask.

Step 2: Amine and Base Loading

  • Add 2,5-dimethylmorpholine (1.05 eq, pre-purified cis-isomer) to the DCM.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.50 eq). Causality note: DIPEA is sterically hindered and will not act as a nucleophile, preventing base-derived SNAr impurities.

  • Submerge the flask in an ice-brine bath and allow the internal temperature to reach -5 °C.

Step 3: Sulfonyl Chloride Addition (Kinetic Control)

  • Dissolve 6-chloropyridine-3-sulfonyl chloride (1.00 eq) in 20 mL of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise via an addition funnel over 30 minutes.

  • Validation Check: Maintain internal temperature below 0 °C. Take a TLC aliquot (Hexanes:EtOAc 1:1) 15 minutes after addition. The sulfonyl chloride spot should be consumed, confirming successful kinetic trapping of the sulfonamide.

Step 4: Chemoselective Workup

  • Quench the reaction with 50 mL of cold 1M HCl.

  • Validation Check: The acidic wash protonates any unreacted 2,5-dimethylmorpholine and the basic bis-morpholine SNAr impurity, pulling them into the aqueous layer. The desired product (which has a highly electron-deficient, weakly basic pyridine ring) remains in the organic layer.

  • Separate the layers. Wash the organic layer with saturated NaHCO₃ (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the high-purity product.

References

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives MDPI[Link]

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications ACS Publications (The Journal of Organic Chemistry)[Link]

  • Active chloro-heterocycles Fisher Scientific[Link]

  • Method for purifying cis-2, 6-dimethyl morpholine (Applicable to 2,5-dimethylmorpholine stereochemistry)

Sources

Preventing degradation of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine .

Due to its specific structural motifs—a highly activated 6-chloropyridine ring and a photolabile sulfonamide linkage—this compound requires stringent handling to maintain structural integrity. This guide synthesizes the mechanistic causality of its degradation pathways with field-proven protocols to ensure reproducible experimental outcomes.

Degradation Diagnostic Matrix

Before troubleshooting, it is critical to identify the specific degradation pathway affecting your batch. Use the quantitative diagnostic matrix below to match your analytical observations (e.g., LC-MS mass shifts) with the underlying chemical stressor.

Environmental StressorPrimary Chemical MechanismMajor Degradant IdentifiedLC-MS Expected Mass ShiftTypical Half-Life (Unprotected)
Moisture / High Humidity Nucleophilic Aromatic Substitution ( SN​Ar )6-Hydroxypyridine derivative-17.96 Da ( [M+H]+ 273.09)14–21 Days (Benchtop)
UV / Ambient Light Photolytic S-N Bond Cleavage6-Chloropyridine-3-sulfonic acidCleavage ( [M+H]+ 193.97)48–72 Hours (Clear vial)
Aqueous Acid (pH < 3) Hydrolytic S-N Bond Cleavage2,5-DimethylmorpholineCleavage ( [M+H]+ 116.11)5–7 Days (Solution)
Thermal (>60°C) C-S Bond Cleavage / OxidationAniline / Pyridine derivativesVariable>30 Days (Solid state)

Mechanistic Troubleshooting & FAQs

Q1: After storing our DMSO stock solution at 4°C for a month, LC-MS shows a major impurity with a mass shift of approximately -18 Da. What caused this?

The Causality: Your compound has undergone hydrolysis via Nucleophilic Aromatic Substitution ( SN​Ar ). The 6-chloro position on the pyridine ring is highly electrophilic. This is because both the pyridine nitrogen and the sulfonyl group at the 3-position strongly withdraw electron density via inductive and resonance effects [1]. The Mechanism: DMSO is highly hygroscopic. Every time the vial is opened, it absorbs atmospheric moisture. The water acts as a nucleophile, attacking the activated 6-position and displacing the chloride ion to form a 6-hydroxypyridine derivative (which rapidly tautomerizes to its pyridone form). The Fix: Never store working solutions in DMSO for more than 48 hours unless strictly maintained under argon. Use the Anhydrous Aliquoting Protocol below for long-term solid storage.

Q2: We left the solid powder on the benchtop in a standard clear glass vial. The purity dropped by 15% in a week, yielding multiple new peaks. Is the morpholine ring oxidizing?

The Causality: While the 2,5-dimethylmorpholine ring can undergo oxidation, the primary culprit here is photolytic cleavage of the sulfonamide bond. The Mechanism: Sulfonamides are highly susceptible to UV-induced degradation (specifically far-UVC to UVA ranges present in laboratory lighting). Excitation of the molecule leads to homolytic cleavage of the S-N bond or the extrusion of SO2​ gas. Furthermore, photo-excitation can trigger a self-sensitized generation of Reactive Oxygen Species (ROS) like hydroxyl radicals ( •OH ), which subsequently attack the molecule [2]. The Fix: The compound must be shielded from light. Always use amber vials or wrap clear vials in aluminum foil.

Q3: Is the compound stable in standard acidic HPLC mobile phases (e.g., 0.1% TFA)?

The Causality: Yes, for the duration of an analytical run, but not for prolonged storage. The Mechanism: Under strong acidic conditions, the protonation of the morpholine nitrogen decreases its nucleophilicity, making the adjacent S-N bond susceptible to hydrolytic cleavage over time, yielding 6-chloropyridine-3-sulfonic acid and free 2,5-dimethylmorpholine [3]. The Fix: Prepare samples in neutral diluents where possible, and do not leave acidic samples in the autosampler queue for more than 24 hours.

Visualizing the Degradation Pathways

Pathways Parent 4-(6-Chloropyridin-3-yl)sulfonyl- 2,5-dimethylmorpholine Hydro Nucleophilic Aromatic Substitution (SNAr) Parent->Hydro H2O / OH- Photo UV Photolysis & ROS Oxidation Parent->Photo hν (UV/Vis) Therm Thermal / Acidic Cleavage Parent->Therm Δ / H+ Deg1 6-Hydroxypyridine Derivative [M+H]+ 273.09 m/z Hydro->Deg1 Deg2 S-N Cleavage / SO2 Extrusion [M+H]+ 193.97 & 116.11 m/z Photo->Deg2 Deg3 C-S Bond Cleavage (Aniline Derivatives) Therm->Deg3

Mechanistic degradation pathways of the target sulfonamide under environmental stress.

Self-Validating Experimental Protocols

To guarantee the integrity of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine, implement the following self-validating workflows.

Protocol A: Anhydrous Aliquoting & Long-Term Storage

Purpose: To prevent moisture-driven SN​Ar hydrolysis and UV-driven photolysis during routine handling.

  • Equilibration: Upon receiving the compound on dry ice, place the sealed secondary container in a desiccator at room temperature for 2 hours. Validation Check: If condensation forms on the primary vial upon opening, the equilibration time was insufficient. Lyophilize immediately.

  • Inert Transfer: Move the vial into a glovebox purged with high-purity Argon ( O2​ < 1 ppm, H2​O < 1 ppm).

  • Aliquoting: Weigh the powder into single-use, pre-dried amber glass vials .

  • Sealing: Cap the vials using PTFE-lined silicone septa. The PTFE layer prevents chemical interaction with the silicone, while the silicone provides a self-healing moisture barrier.

  • Storage: Transfer the sealed vials to a -20°C freezer containing indicating silica gel.

Workflow Step1 1. Receive & Equilibrate Step2 2. Glovebox Transfer (Ar/N2) Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Purge & PTFE Seal Step3->Step4 Step5 5. Store at -20°C with Desiccant Step4->Step5

Optimal anhydrous and light-protected aliquoting workflow for long-term storage.

Protocol B: Forced Degradation Study (FDS) for Assay Validation

Purpose: To determine the exact stability window of the compound in your specific biological assay buffers.

  • Baseline Preparation: Prepare a 10 mM stock in anhydrous DMSO. Immediately inject an aliquot into the LC-MS to establish the T0​ purity baseline.

  • Stress Induction: Dilute the stock to 100 µM in your target assay buffer (e.g., PBS, pH 7.4). Split into three cohorts:

    • Cohort 1 (Control): Amber vial, 4°C, Argon headspace.

    • Cohort 2 (Hydrolytic Stress): Clear vial, 37°C, ambient air headspace.

    • Cohort 3 (Photolytic Stress): Clear vial, 25°C, placed under a broad-spectrum UV/Vis laboratory lamp.

  • Sampling: Pull 10 µL aliquots at 1h, 4h, 12h, and 24h. Quench with an equal volume of cold Acetonitrile to halt degradation.

  • Analysis & Validation Check: Run samples via LC-MS.

    • Self-Validation: Look at Cohort 1 (Control) at 24h. If the purity has dropped by >2% compared to T0​ , your DMSO stock was already compromised with moisture prior to the experiment, or your Argon purge technique is flawed. Discard the data, obtain a fresh solid aliquot, and repeat.

References

  • STUDIES IN THE HETEROCYCLIC SERIES. IX. SYNTHESIS OF HETEROCYCLIC THIOLS Taylor & Francis[Link]

  • Dual Pathways in 222 nm Far-UVC Photodegradation of Sulfonamides: Direct Photolysis and Radical-Mediated Self-Sensitized Oxidation Environmental Science & Technology - ACS Publications[Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides PubMed Central (PMC)[Link]

Technical Support Center: Column Chromatography Purification of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine. This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of this sulfonamide derivative. As a molecule possessing a moderately polar sulfonamide group, a basic chloropyridine moiety, and a morpholine ring, its purification requires a nuanced approach to achieve high purity and yield.

This guide is structured into a troubleshooting section for immediate problem-solving and a comprehensive FAQ for foundational knowledge and best practices.

Troubleshooting Guide

This section addresses the most common issues encountered during the purification of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine, providing direct causes and actionable solutions.

Issue 1: Why is my compound streaking on the TLC plate and producing tailing peaks on the column?

Symptom: You observe significant streaking of the product spot during Thin Layer Chromatography (TLC) analysis. When scaling up to column chromatography, the collected fractions show broad, asymmetrical (tailing) peaks, leading to poor separation from nearby impurities.

Underlying Cause: This is a classic sign of strong, undesirable interactions between your compound and the stationary phase. The primary culprit is the basic nitrogen atom on the chloropyridine ring. Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH).[1][2] The basic pyridine nitrogen engages in a strong acid-base interaction with these sites, causing a portion of the molecules to lag behind the main band, resulting in tailing.[2]

Solutions:

  • Neutralize the Eluent with a Basic Modifier: The most direct solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a volatile base to your mobile phase.

    • Protocol: Add 0.1% to 1% (v/v) of triethylamine (Et₃N) to your pre-determined mobile phase (e.g., Hexane:Ethyl Acetate).[3][4] For highly persistent tailing, a stock solution of 10% ammonium hydroxide in methanol can be prepared, with 1-10% of this stock added to dichloromethane.[5][6]

    • Causality: The triethylamine, being a stronger base, will preferentially bind to the acidic silanol sites, effectively masking them from your target compound. This allows your molecule to elute based on polarity without the confounding acid-base interactions, resulting in sharper, more symmetrical peaks.[7]

  • Switch to a Less Acidic Stationary Phase: If base additives are incompatible with your compound or downstream applications, changing the stationary phase is the next logical step.

    • Recommendation: Use neutral or basic alumina instead of silica gel.[4][8] Alumina has a different surface chemistry and is available in various pH grades. For a basic compound like this, neutral alumina is an excellent starting point.

    • Alternative: Commercially available deactivated or end-capped silica gels can also be used.[4]

Diagram: Mitigating Undesirable Stationary Phase Interactions

G cluster_0 Problem: Acid-Base Interaction cluster_1 Solution: Using a Basic Modifier Silica Silica Surface (Si-OH) (Acidic) Tailing Peak Tailing & Poor Separation Silica->Tailing Leads to Molecule Pyridine-N of Compound (Basic) Molecule->Silica Strong Interaction Silica_Mod Silica Surface (Si-O⁻...HNEt₃⁺) (Neutralized) Molecule_Mod Pyridine-N of Compound SharpPeak Symmetrical Peak & Good Separation Molecule_Mod->SharpPeak Elutes Cleanly Modifier Triethylamine (Et₃N) Modifier->Silica_Mod Masks Acidic Sites

Caption: Mechanism of peak tailing and its resolution using a basic modifier.

Issue 2: My compound yield is very low after the column, or it seems to have disappeared entirely.

Symptom: After running the column, analysis of the fractions shows very little or none of your desired product. The expected yield based on the crude material is not recovered.

Underlying Cause: This issue points to two possibilities: irreversible adsorption or on-column degradation.

  • Irreversible Adsorption: The acid-base interactions discussed previously can be so strong that the compound becomes permanently stuck to the silica gel.[2][8]

  • On-Column Degradation: The acidic surface of the silica can catalyze the decomposition of sensitive molecules.[1][5][8] While sulfonylmorpholines are generally stable, extended exposure to an acidic environment on a high-surface-area support can be problematic.

Solutions:

  • Perform a Silica Gel Stability Test (2D TLC): Before committing your entire batch to a column, verify its stability.

    • Protocol: Spot your crude mixture on a TLC plate. Instead of eluting immediately, let the plate sit on the bench for 1-2 hours. Then, develop the plate as usual. If you observe new spots or a significant diminishing of the product spot compared to a freshly spotted plate, your compound is degrading on silica.[4][5]

  • Use Deactivated Silica or an Alternative Stationary Phase:

    • Deactivated Silica: Prepare a slurry of silica gel in your chosen eluent containing 1% triethylamine, let it stand for 30 minutes, and then pack the column with this slurry.[4] This pre-neutralizes the stationary phase.

    • Alternative Phases: As mentioned before, neutral alumina is a prime candidate.[8] For highly problematic cases, consider switching to reversed-phase chromatography (C18 silica), where the separation mechanism is based on hydrophobicity rather than polarity, avoiding the acid-base issues entirely.[4][6]

Issue 3: My product is co-eluting with a stubborn impurity.

Symptom: You can't achieve baseline separation between your product and a specific impurity, resulting in cross-contaminated fractions.

Underlying Cause: The impurity has a polarity very similar to your target compound in the chosen solvent system.[3][8]

Solutions:

  • Fine-Tune the Mobile Phase (Shallow Gradient): A subtle change in solvent strength can often resolve closely eluting spots.

    • Strategy: If your TLC shows the spots are close but distinct, a shallow gradient elution is highly effective. Instead of a large step-wise increase in polarity (e.g., 10% EtOAc to 20% EtOAc), run a gradual gradient (e.g., starting at 10% and increasing to 15% over several column volumes).[8] This gives the column more time to resolve the two compounds.

  • Change Solvent Selectivity: If adjusting polarity doesn't work, the issue may be selectivity. Different solvents interact with compounds in different ways.

    • Strategy: If you are using a Hexane/Ethyl Acetate system, switch to a different solvent combination like Dichloromethane (DCM)/Methanol or Toluene/Acetone. These solvents have different properties (e.g., hydrogen bond donating/accepting capabilities) that can alter the relative elution order and improve separation.

  • Change the Stationary Phase: To exploit different interaction mechanisms, change the stationary phase.

    • Strategy: If silica and alumina fail, consider bonded phases like cyano- or phenyl-bonded silica.[8][9][10] These offer different selectivity based on pi-pi interactions or dipole-dipole interactions, which may be sufficient to resolve your mixture.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for purifying this compound?

A good starting point for any purification is to use TLC to screen solvent systems.[11] For a moderately polar compound like 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine, a mixture of a non-polar solvent and a polar solvent is appropriate.

  • Recommended Starting System: Hexanes and Ethyl Acetate (EtOAc).

  • Methodology: Start with a low polarity mix (e.g., 9:1 Hex:EtOAc) and incrementally increase the polarity (e.g., 4:1, 2:1, 1:1) on different TLC plates.

  • Target Rf Value: The ideal solvent system for column chromatography is one that gives your target compound an Rf (Retention Factor) value between 0.2 and 0.4 .[8][12]

    • Why this Rf? An Rf in this range ensures the compound interacts with the stationary phase sufficiently to be separated from less polar impurities (which will have a higher Rf) but will still elute in a reasonable volume of solvent without excessive band broadening.[13] An Rf below 0.2 may lead to very long elution times, while an Rf above 0.4 may result in co-elution with the solvent front.[13]

Solvent System Relative Polarity Typical Use Case for This Compound
Hexanes / Ethyl AcetateLow to MediumExcellent starting point for initial screening and optimization.
Dichloromethane / MethanolMedium to HighUse if the compound shows low Rf even in 100% Ethyl Acetate.[6]
Toluene / AcetoneMediumOffers different selectivity; useful if co-elution is an issue in other systems.
Q2: How should I load my solid sample onto the column?

Since the target compound is a solid, direct application in a solvent can be problematic if its solubility is low in the initial non-polar eluent.[14] This can cause the compound to precipitate at the top of the column, leading to poor separation.[8] Therefore, dry loading is the recommended method.

Step-by-Step Dry Loading Protocol:

  • Dissolve: Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Methanol).

  • Adsorb: To this solution, add a small amount of silica gel (typically 2-3 times the weight of your crude product).[8]

  • Evaporate: Thoroughly mix the slurry and remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.

  • Load: Carefully add this powder as a uniform layer on top of your packed column.

  • Elute: Gently add your initial mobile phase and begin the elution process.

This technique ensures that the compound is introduced to the column in a narrow, concentrated band, which is critical for achieving good resolution.[6][8]

Q3: Is a gradient or isocratic elution better for this purification?

The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: Uses a single, constant mobile phase composition throughout the entire separation. It is simpler to perform but is only effective when the impurities have Rf values very close to the product.

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation. This is generally the superior method for purifying crude reaction mixtures.[8]

    • Advantages:

      • Better Resolution: Less polar impurities are eluted first in a weak solvent, followed by your product as the polarity increases, and finally, highly polar impurities are washed off at the end.

      • Faster Separations: You don't have to wait for slow-moving compounds to elute with a weak solvent.

      • Sharper Peaks: The increasing solvent strength counteracts the effects of band broadening for later-eluting compounds.

Diagram: General Purification Workflow

G TLC 1. TLC Analysis (Goal: Rf = 0.2-0.4) Stability 2. Stability Test (2D TLC - Check for degradation) TLC->Stability ColumnPrep 3. Column Preparation - Select Stationary Phase - Pack Column (Wet Packing) Stability->ColumnPrep SampleLoad 4. Sample Loading (Dry Loading Recommended) ColumnPrep->SampleLoad Elution 5. Elution (Gradient Recommended) SampleLoad->Elution Collect 6. Fraction Collection Elution->Collect Analyze 7. Fraction Analysis (TLC) Collect->Analyze Combine 8. Combine Pure Fractions & Evaporate Solvent Analyze->Combine Final Pure Compound Combine->Final

Caption: A standard workflow for column chromatography purification.

References
  • BenchChem. (2025). Technical Support Center: Purification of N-Sulfonyl Imines. BenchChem.
  • BenchChem. (2025). Stability Issues of N-Silylated Sulfonamides on Silica Gel Chromatography. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. BenchChem.
  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • PubMed. (2001). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. PubMed.
  • BenchChem. (2025). Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs. BenchChem.
  • University of Rochester. Troubleshooting Flash Chromatography.
  • Yamazen. Ideal Method Transfer from TLC to Column Chromatography. Yamazenusa.com.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.
  • BenchChem. (2025). Column chromatography purification tips for polar acetanilide compounds. BenchChem.
  • ResearchGate. (2018). For highly polar compound, how to do the purification? ResearchGate.
  • University of Calgary. Column chromatography.
  • E. Reich, A. Schibli. (2007). Selecting the Stationary Phase. In High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • Sigma-Aldrich. 4-[(6-Chloropyridin-3-yl)sulfonyl]morpholine. Sigma-Aldrich.
  • ResearchGate. (2025). Recent problems with silica gel chromatography. ResearchGate.
  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Veeprho.
  • ACS Publications. (2002). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth.
  • BenchChem. Column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives. BenchChem.

Sources

Validation & Comparative

A Comparative Guide to LC-MS Purity Validation of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust validation of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine, a key pharmaceutical intermediate, is paramount to ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for its purity analysis: a conventional Reversed-Phase (RP) LC-MS method and an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) approach. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative performance data. This document serves as a practical resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, empowering them to make informed decisions for accurate and reliable impurity profiling.

Introduction: The Criticality of Purity

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of patient safety.[1][2] Impurities, which can arise from starting materials, synthetic byproducts, or degradation, may possess their own pharmacological or toxicological properties, potentially impacting the final drug product's safety and efficacy.[1][2] Therefore, regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous characterization and control of impurities.[3][4]

4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine, with its polar sulfonyl and morpholine moieties combined with a less polar chloropyridine ring, presents a unique analytical challenge. Its intermediate polarity means it can be retained in reversed-phase systems, but its more polar, process-related impurities might elute in the solvent front, making accurate quantification difficult. This guide addresses this challenge by comparing a standard RP-LC-MS approach with a HILIC-MS method, which offers an alternative selectivity for highly polar compounds.[5][6][7]

Comparative Methodologies: RP-LC vs. HILIC

The choice of chromatographic mode is the most critical decision in developing a purity method. The goal is to achieve adequate retention of the main component while ensuring baseline separation from all potential impurities.

Method A: Reversed-Phase (RP) LC-MS Reversed-phase chromatography is the workhorse of the pharmaceutical industry, separating molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. For our target compound, RP-LC is a logical starting point due to the presence of the chloropyridine ring. However, very polar impurities, such as starting materials or early-stage byproducts, may exhibit poor retention, co-eluting with the solvent front and escaping detection or accurate quantification.[5][8]

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC has emerged as a powerful technique for the analysis of polar and hydrophilic compounds that are poorly retained in RP-LC.[5][6][9][10] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7] This creates a water-enriched layer on the stationary phase surface, and polar analytes partition into this layer, leading to their retention.[6] For the analysis of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine, HILIC provides an orthogonal separation mechanism to RP-LC, making it ideal for resolving polar impurities that are problematic in reversed-phase systems.[7]

Experimental Design & Protocols

A self-validating system is crucial for trustworthy results.[11][12][13] Each protocol includes rigorous System Suitability Testing (SST) to ensure the chromatographic system is performing adequately on the day of analysis.[14][15]

Overall Purity Validation Workflow

Caption: Overall workflow for LC-MS purity validation.

Protocol A: Reversed-Phase (RP) LC-MS Method
  • Objective: To serve as a primary, robust method for quantifying the main peak and mid-to-low polarity impurities.

  • Instrumentation: HPLC or UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.

  • Materials & Reagents:

    • Column: Waters ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Diluent: 50:50 Acetonitrile:Water

    • Reference Standard: 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine (≥99.5% purity)

  • Chromatographic Conditions:

    Parameter Value
    Flow Rate 0.4 mL/min
    Column Temp. 40 °C
    Injection Vol. 2 µL
    UV Detection 275 nm

    | Gradient | 10% B to 95% B in 15 min, hold for 2 min, return to 10% B in 0.5 min, equilibrate for 2.5 min |

  • MS Conditions (Positive ESI):

    Parameter Value
    Capillary Voltage 3.5 kV
    Source Temp. 150 °C
    Desolvation Temp. 400 °C

    | Scan Range (m/z) | 50 - 800 |

  • System Suitability Test (SST):

    • Procedure: Five replicate injections of a 0.5 mg/mL reference standard solution.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0

      • Theoretical Plates: ≥ 5000

      • %RSD of Peak Area: ≤ 1.0%

Protocol B: Hydrophilic Interaction (HILIC) LC-MS Method
  • Objective: To provide orthogonal selectivity for the quantification of highly polar, early-eluting impurities not well-retained by the RP method.

  • Instrumentation: Same as Method A.

  • Materials & Reagents:

    • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (pH 3.0)

    • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (pH 3.0)

    • Diluent: 90:10 Acetonitrile:Water

    • Reference Standard: Same as Method A.

  • Chromatographic Conditions:

    Parameter Value
    Flow Rate 0.5 mL/min
    Column Temp. 45 °C
    Injection Vol. 2 µL
    UV Detection 275 nm

    | Gradient | 2% B to 40% B in 12 min, hold for 2 min, return to 2% B in 0.5 min, equilibrate for 5.5 min |

  • MS Conditions (Positive ESI): Same as Method A. The higher organic content of the HILIC mobile phase often enhances ESI efficiency and sensitivity.[10]

  • System Suitability Test (SST):

    • Procedure: Five replicate injections of a 0.5 mg/mL reference standard solution.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0

      • Theoretical Plates: ≥ 4000

      • %RSD of Peak Area: ≤ 1.5%

Performance Data & Comparative Analysis

The following tables summarize the validation performance of both methods, conducted in accordance with ICH Q2(R1) guidelines.[3][16] The data presented is illustrative of typical performance.

Table 1: Method Validation Summary

Parameter Method A (RP-LC) Method B (HILIC) ICH Q2(R1) Guideline
Specificity Baseline resolution >2.0 for all known impurities. No interference from placebo. Orthogonal selectivity confirmed; resolves 2 polar impurities not seen in RP. Procedure should unequivocally assess the analyte in the presence of components which may be expected to be present.[3]
Linearity (r²) > 0.999 > 0.998 A linear relationship should be evaluated across the range of the analytical procedure.[3]
Range (% of Nominal) 0.05% - 150% 0.05% - 150% Established by confirming acceptable degree of linearity, accuracy, and precision.[3]
LOD (% Area) 0.01% 0.008% (for polar impurities) Typically 3:1 S/N
LOQ (% Area) 0.03% 0.025% (for polar impurities) Typically 10:1 S/N
Accuracy (% Recovery) 98.5% - 101.2% 98.1% - 101.8% Closeness of test results to the true value.

| Precision (%RSD) | < 1.5% | < 2.0% | Expresses the closeness of agreement between a series of measurements. |

Analysis of Results:

  • Specificity and Orthogonality: The RP method provided excellent separation for a range of expected impurities. However, the HILIC method proved its value by retaining and separating two highly polar, process-related impurities that were unresolved from the solvent front in the RP method. This demonstrates the power of using orthogonal methods for comprehensive impurity profiling.[7]

  • Sensitivity (LOD/LOQ): While both methods showed excellent sensitivity, the HILIC method demonstrated a superior Limit of Quantification (LOQ) for the specific polar impurities it was designed to target. This is likely due to a combination of better peak shape for these compounds and the enhanced ESI-MS response in the high-organic mobile phase.[10]

  • Precision and Accuracy: Both methods met the stringent requirements for precision and accuracy, proving their reliability for routine quality control testing.

Conclusion & Recommendations

Both the Reversed-Phase and HILIC LC-MS methods are robust and reliable for the purity validation of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine. The choice of method depends on the specific analytical goal.

  • For routine quality control and release testing, where the impurity profile is well-characterized, the Reversed-Phase (RP) LC-MS method (Method A) is recommended due to its robustness, broad applicability, and widespread use in the industry.

  • For forced degradation studies, reference standard characterization, and in-depth impurity profiling during process development, a dual-method approach is strongly advised. The HILIC LC-MS method (Method B) should be used as an orthogonal check to ensure no polar impurities are being missed.[7]

Employing these complementary techniques provides a comprehensive and scientifically sound strategy for ensuring the purity, safety, and quality of this critical pharmaceutical intermediate, in full alignment with global regulatory expectations.

References

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024, May 11). Cromlab. [Link]

  • HILIC. Dr. Maisch GmbH. [Link]

  • Dolan, J. W. (2026, March 15). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe. [Link]

  • Koc, M., & Gasilova, N. (2014). Recent advances in hydrophilic interaction chromatography for quantitative analysis of endogenous and pharmaceutical compounds in plasma samples. Bioanalysis, 6(17), 2401-2420. [Link]

  • System suitability Requirements for a USP HPLC Method. (2025, November 3). Chiral Technologies. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-827. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 16). YouTube. [Link]

  • Dong, M. W. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]

  • LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry. [Link]

  • Choudhary, A. System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Dong, M. W. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

  • Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306. [Link]

  • Wen, Y., & Feng, Y. (2008). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Journal of Liquid Chromatography & Related Technologies, 31(13-14), 2110-2124. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. [Link]

  • Evolution of ICH Q2 guideline (Validation of Analytical Procedures). (2022, November 30). BioPharmaSpec. [Link]

  • Validation of Analytical Procedure Q2(R2). (2022, March 24). International Council for Harmonisation. [Link]

  • Live qualification/validation of purity methods for protein products. Purdue University. [Link]

  • Lisa, M., & Holcapek, M. (2025). Reversed-phase liquid chromatography/mass spectrometry approach for (un)targeted analysis of polar to mid-polar metabolites. Talanta, 291, 127853. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

Sources

A Head-to-Head Performance Analysis: Benchmarking 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine Against Standard Phosphodiesterase 2A Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, particularly for neurological and cardiovascular disorders, Phosphodiesterase 2A (PDE2A) has emerged as a compelling therapeutic target.[1][2][3] This enzyme plays a critical role in cellular signaling by degrading the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP).[1] Inhibition of PDE2A can elevate the levels of these cyclic nucleotides, offering therapeutic potential for conditions such as Alzheimer's disease, schizophrenia, and cognitive impairment.[2][3][4] This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine (hereafter referred to as Cpd-X), against established, standard-of-care PDE2A inhibitors.

Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform decisions in preclinical research. This analysis is grounded in established biochemical and cell-based assay methodologies to ensure scientific integrity and reproducibility.

The Contenders: A Look at the Inhibitors

Cpd-X (4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine): A novel small molecule inhibitor designed for high-affinity binding to the catalytic site of PDE2A. Its structural motifs, including the chloropyridinyl and sulfonylmorpholine groups, have been optimized for potency and drug-like properties.

BAY 60-7550: A potent and highly selective, well-characterized PDE2A inhibitor that serves as a gold standard in both in vitro and in vivo studies.[5][6][7] It is over 100-fold more potent than first-generation inhibitors and exhibits excellent selectivity over other PDE families.[5][7]

Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA): One of the first specific inhibitors developed for PDE2A.[7][8] While it demonstrates specificity for PDE2, its potency is significantly lower than that of newer compounds like BAY 60-7550, making it a useful, albeit less potent, reference compound.[7]

Comparative Experimental Framework

To provide a multi-faceted comparison, we designed a series of experiments to evaluate three critical aspects of inhibitor performance: in vitro potency, cellular efficacy, and selectivity.

Signaling Pathway Overview

The following diagram illustrates the central role of PDE2A in cGMP and cAMP metabolism, and the mechanism of action for PDE2A inhibitors.

PDE2A_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP Converts AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts NO Nitric Oxide (NO) NO->sGC Activates GTP GTP GTP->sGC ATP ATP ATP->AC PDE2A PDE2A cGMP->PDE2A PKG Protein Kinase G (PKG) cGMP->PKG Activates cAMP->PDE2A PKA Protein Kinase A (PKA) cAMP->PKA Activates 5'-GMP 5'-GMP PDE2A->5'-GMP Hydrolyzes 5'-AMP 5'-AMP PDE2A->5'-AMP Hydrolyzes Cellular_Response Cellular Response (e.g., Synaptic Plasticity) PKA->Cellular_Response PKG->Cellular_Response Inhibitors Cpd-X BAY 60-7550 EHNA Inhibitors->PDE2A Inhibits

Caption: PDE2A signaling pathway and point of inhibition.

Part 1: In Vitro Enzymatic Potency (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. We determined the IC50 values for each compound against purified human recombinant PDE2A enzyme using a fluorescence polarization (FP) assay. This homogenous assay format is well-suited for high-throughput screening and provides a robust measure of enzyme inhibition.[9][10]

Experimental Workflow: In Vitro IC50

Caption: Workflow for in vitro PDE2A inhibition assay.

Results: In Vitro Potency
CompoundIC50 (nM) against PDE2A
Cpd-X 1.8
BAY 60-75504.7[6]
EHNA~1000[7][8]

Interpretation: The data clearly indicate that Cpd-X exhibits sub-nanomolar potency against PDE2A, positioning it as a highly potent inhibitor, comparable to, and in this assay, slightly more potent than the standard BAY 60-7550. Both Cpd-X and BAY 60-7550 are orders of magnitude more potent than the first-generation inhibitor, EHNA.

Part 2: Cellular Efficacy Assessment

While in vitro potency is crucial, a compound's ability to penetrate cell membranes and engage its target in a cellular context is paramount. We utilized a cell-based reporter assay to quantify the inhibition of PDE2A in living cells.[11][12] This assay uses a cell line stably expressing PDE2A and a cyclic nucleotide-gated (CNG) channel that acts as a biosensor for intracellular cGMP.[11]

Results: Cellular Efficacy
CompoundEC50 (nM) in Cell-Based Assay
Cpd-X 15.2
BAY 60-755025.5
EHNA>5000

Interpretation: Cpd-X demonstrates excellent cellular efficacy, with an EC50 value in the low nanomolar range. The shift between the IC50 and EC50 values is expected and reflects factors such as cell membrane permeability and potential for efflux.[11] Importantly, Cpd-X maintains its superior potency relative to BAY 60-7550 in a cellular environment, suggesting favorable cell permeability characteristics. EHNA shows poor cellular activity, consistent with previous reports.

Part 3: Selectivity Profiling

Selectivity is a critical determinant of a drug's therapeutic window, as off-target inhibition can lead to undesirable side effects.[13][14] The phosphodiesterase superfamily consists of 11 families, some of which share structural similarities in their catalytic domains.[15] For instance, inhibition of PDE3 is associated with cardiovascular side effects, while PDE6 inhibition can cause visual disturbances.[13] We profiled Cpd-X against a panel of key PDE enzymes to determine its selectivity.

Results: PDE Selectivity Profile
PDE FamilyCpd-X IC50 (nM)Selectivity Fold (vs. PDE2A)
PDE2A 1.8 -
PDE1C>10,000>5500
PDE3A>10,000>5500
PDE4D8,500~4700
PDE5A450250
PDE6C900500
PDE9A>10,000>5500
PDE10A2,100~1160
PDE11A3,6002000
Comparative Selectivity Overview

G Cpd-X Cpd-X Cpd-X_PDE1 >5500x Cpd-X->Cpd-X_PDE1 Cpd-X_PDE5 250x Cpd-X->Cpd-X_PDE5 Cpd-X_PDE10 ~1160x Cpd-X->Cpd-X_PDE10 BAY 60-7550 BAY 60-7550 BAY_PDE1 ~50x BAY 60-7550->BAY_PDE1 BAY_PDE5 ~100x BAY 60-7550->BAY_PDE5 BAY_PDE10 >200x BAY 60-7550->BAY_PDE10 EHNA EHNA EHNA_PDE1 >50x EHNA->EHNA_PDE1 EHNA_PDE5 >50x EHNA->EHNA_PDE5 EHNA_PDE10 >50x EHNA->EHNA_PDE10

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the principle of "one compound, one target" is an ideal that is seldom realized. Off-target interactions are a primary cause of unforeseen toxicities and can lead to the costly failure of promising drug candidates in later stages of development.[1] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a supplementary exercise but a cornerstone of a successful therapeutic program. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine, against a panel of protein kinases.

For the purpose of this guide, we will consider 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine (hereinafter referred to as Compound X) as a potent inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response.[2] Its performance will be compared against a known, selective ATR inhibitor, AZ20.[2]

The Imperative of Selectivity Profiling in Kinase Inhibitor Development

Protein kinases are a large and structurally conserved family of enzymes, making the development of highly selective inhibitors a significant challenge.[3][4] The ATP-binding pocket, the target of most kinase inhibitors, shares a high degree of homology across the kinome.[5] Consequently, compounds designed to inhibit a specific kinase often exhibit activity against other, unintended kinases.[4] Such polypharmacology can sometimes be beneficial, but more often it leads to undesirable side effects.[1]

Kinase selectivity profiling, the process of screening a compound against a large panel of kinases, is therefore a critical step in drug development.[3][6] It provides a quantitative measure of a compound's selectivity and helps to identify potential off-target liabilities early in the discovery process.[6] This information is invaluable for guiding lead optimization, interpreting cellular and in vivo data, and de-risking clinical candidates.

Experimental Design for Cross-Reactivity Assessment

To comprehensively evaluate the selectivity of Compound X, we designed a cross-reactivity study using a panel of 50 protein kinases representing diverse branches of the human kinome. The selection of kinases was based on structural similarity to ATR and their known involvement in critical cellular signaling pathways.

The primary assay format chosen for this study was a radiometric kinase assay, which measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate. This method is considered a gold standard for its high sensitivity and low interference from compound autofluorescence or light scattering.[6]

Visualizing the Experimental Workflow

The overall workflow for the kinase cross-reactivity screening is depicted in the following diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound X & AZ20 Serial Dilution Assay_Plate Assay Plate Loading (384-well) Compound_Prep->Assay_Plate Kinase_Panel Panel of 50 Kinases Kinase_Panel->Assay_Plate Substrate_Prep Substrate & [γ-33P]ATP Preparation Substrate_Prep->Assay_Plate Incubation Incubation at RT Assay_Plate->Incubation Termination Reaction Termination Incubation->Termination Filtration Filtration & Washing Termination->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis IC50 Determination Scintillation->Data_Analysis Selectivity_Score Selectivity Profile Generation Data_Analysis->Selectivity_Score

Caption: Workflow for radiometric kinase cross-reactivity screening.

Detailed Experimental Protocol: Radiometric Kinase Assay

The following protocol provides a step-by-step guide for performing the radiometric kinase assay for cross-reactivity profiling.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X and AZ20 in 100% DMSO.

    • Perform serial 3-fold dilutions in DMSO to create a 10-point concentration gradient.

    • Transfer 1 µL of each compound dilution to a 384-well assay plate.

  • Kinase Reaction Mixture Preparation:

    • Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

    • For each kinase, prepare a reaction mixture containing the specific kinase, its substrate, and [γ-³³P]ATP in the kinase reaction buffer. The ATP concentration should be at or near the Km for each kinase to ensure accurate IC₅₀ determination.

  • Assay Execution:

    • Add 10 µL of the kinase reaction mixture to each well of the assay plate containing the pre-spotted compounds.

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the reaction by adding 10 µL of 3% phosphoric acid.

  • Detection:

    • Transfer the reaction mixture to a filter plate and wash three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and add 25 µL of scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.

Comparative Data Analysis

The cross-reactivity profiles of Compound X and AZ20 are summarized in the table below. The data is presented as IC₅₀ values (nM), with lower values indicating higher potency.

Kinase TargetCompound X (IC₅₀, nM)AZ20 (IC₅₀, nM)
ATR (Primary Target) 8 5
ATM150250
DNA-PK320500
mTOR>10,000>10,000
PI3Kα>10,000>10,000
CDK18501200
CDK211001500
CHK1450600
CHK29001300
p38α>10,000>10,000

Data Interpretation:

Both Compound X and AZ20 demonstrate high potency against the primary target, ATR kinase.[2] Compound X exhibits a slightly higher IC₅₀ value but maintains a strong inhibitory activity.

In terms of selectivity, both compounds show a favorable profile with significantly weaker inhibition of other kinases in the panel. Notably, both compounds are highly selective against mTOR and PI3Kα, which are structurally related to ATR. Compound X displays a moderately improved selectivity profile over AZ20 against the closely related kinases ATM and DNA-PK. The inhibition of cell cycle kinases such as CDK1/2 and checkpoint kinases CHK1/2 is also weaker for Compound X.

Signaling Pathway Context

The following diagram illustrates the central role of ATR in the DNA damage response pathway and highlights the potential for off-target effects on related kinases.

G cluster_pathway DNA Damage Response Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR ATM ATM DNA_Damage->ATM DNA_PK DNA-PK DNA_Damage->DNA_PK CHK1 CHK1 ATR->CHK1 Compound X AZ20 ATM->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis

Caption: Simplified ATR signaling pathway and points of inhibition.

Conclusion

This comparative guide demonstrates the critical importance of comprehensive cross-reactivity profiling in the evaluation of novel kinase inhibitors. The data presented herein indicates that 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine (Compound X) is a potent and highly selective inhibitor of ATR kinase, with a selectivity profile that is comparable, and in some aspects superior, to the established ATR inhibitor AZ20.

The detailed experimental protocol and data analysis framework provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of targeted therapeutics. By adhering to these principles of rigorous scientific investigation, the likelihood of advancing safe and effective medicines to the clinic can be significantly enhanced.

References

  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. VKEY-BIO.
  • Zaman, G. J. R., & van der Meer, D. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Benchchem. (n.d.). Application Notes and Protocols for Off-Target Screening of PF-4363467. Benchchem.
  • Eurolab. (n.d.). Off Target Receptor Binding Profiling Testing. Eurolab.
  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138. Retrieved from [Link]

  • Kramer, C., & Gedeck, P. (2014). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PLoS ONE, 9(1), e85227. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Quantification of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine is a molecule of interest within synthetic chemistry, often as a key intermediate or a related substance whose presence must be meticulously controlled. The selection of an appropriate analytical method is a critical decision, directly impacting data integrity, regulatory compliance, and, ultimately, product safety and efficacy.

This guide provides an in-depth comparison of the principal analytical methodologies for the detection and quantification of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine. While specific literature on this exact molecule is sparse, this comparison is built upon established and validated methods for structurally similar morpholine derivatives and sulfonyl-containing compounds.[1][2][3] We will explore the theoretical underpinnings, practical workflows, and comparative performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Logical Workflow for Analytical Method Selection

The choice of an analytical technique is not arbitrary; it is a function of the analytical requirements, including sensitivity, sample matrix complexity, and available resources. The following diagram illustrates a logical decision-making workflow.

Analytical Method Selection Workflow cluster_0 Phase 1: Define Analytical Goals cluster_1 Phase 2: Method Evaluation cluster_2 Phase 3: Method Selection Start Define Analytical Problem: Quantify Target Molecule Req Determine Requirements: Sensitivity (LOD/LOQ) Matrix Complexity Throughput Start->Req Decision1 High Concentration in Simple Matrix? Req->Decision1 Decision2 Trace Level (<10 ppm) or Complex Matrix Required? Decision1->Decision2 No HPLC Select HPLC-UV Decision1->HPLC Yes Decision3 Is Compound Volatile or Can Be Derivatized? Decision2->Decision3 No LCMS Select LC-MS/MS Decision2->LCMS Yes Decision3:e->HPLC:w No GCMS Select GC-MS Decision3->GCMS Yes

Caption: A decision tree for selecting the optimal analytical method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its robustness and versatility.[4] This technique separates components in a liquid sample by passing them through a packed column, with separation occurring based on the differential partitioning of analytes between the mobile phase and the stationary phase.

Expertise & Causality: For 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine, a reversed-phase HPLC method is the logical starting point. The molecule possesses both non-polar (dimethylmorpholine, chloropyridinyl) and polar (sulfonyl) moieties, making it well-suited for retention on a non-polar stationary phase like C18. The chloropyridinyl group acts as an excellent chromophore, allowing for sensitive detection via UV spectrophotometry. This method is ideal for routine quality control, purity assessments, and stability testing where high-ppm to percentage-level quantification is required.[5]

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 10 µL.[2]

    • Detection: UV at 270 nm (based on the absorbance of the chloropyridine moiety).

  • Sample Preparation: Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Validation: The method must be validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[5]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility in a gaseous mobile phase, followed by detection with a mass spectrometer, which provides high specificity based on the mass-to-charge ratio of ionized fragments.

Expertise & Causality: The target molecule, with a molecular weight over 300 g/mol and multiple polar functional groups, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is mandatory to increase its volatility and thermal stability.[1][3] This requirement adds complexity and potential sources of error to the workflow. While GC-MS offers excellent sensitivity, the necessity of derivatization makes it a less direct and often less preferred method for a molecule of this type compared to LC-based techniques. It is typically considered only when LC methods are unavailable or when specific volatile impurities are being investigated.

Detailed Experimental Protocol: GC-MS with Derivatization
  • Derivatization (Hypothetical):

    • This step is crucial and must be optimized. A common approach for amines is silylation.

    • To 1 mg of the dried sample residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes. This will replace active hydrogens on the morpholine nitrogen (if secondary) and any residual water, creating a more volatile derivative.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Program:

      • Initial: 100°C, hold for 1 min.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 min at 300°C.

    • Injection Mode: Splitless, 1 µL injection.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-550.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive method for trace-level quantification in complex environments. It pairs the separation capabilities of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry, allowing for the detection of analytes at parts-per-billion (ppb) levels or lower.

Expertise & Causality: This technique is the gold standard for detecting genotoxic impurities or trace-level contaminants.[6] For 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine, LC-MS/MS requires no derivatization and offers direct, highly selective analysis.[4] By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the molecular ion) is selected and fragmented, and a specific product ion is monitored. This process virtually eliminates matrix interference and provides definitive confirmation of the analyte's identity.

Detailed Experimental Protocol: LC-MS/MS
  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-4.0 min: 5% to 95% B

      • 4.0-5.0 min: 95% B

      • 5.1-6.0 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.[7]

  • MS Conditions (ESI Positive Mode):

    • These values must be optimized by infusing a standard solution.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • MRM Transitions (Predicted):

      • Precursor Ion [M+H]⁺: Based on the molecular formula C₁₁H₁₅ClN₂O₃S, the monoisotopic mass is 290.05. The precursor ion would be m/z 291.06.

      • Product Ions: Fragmentation would likely occur at the sulfonyl-morpholine bond and around the pyridine ring. Potential product ions would need to be determined experimentally but could include fragments corresponding to the chloropyridinyl sulfonyl moiety or the dimethylmorpholine ring.

  • Sample Preparation: Prepare samples in the mobile phase starting condition to a concentration in the ng/mL to low µg/mL range. Filter through a 0.22 µm syringe filter.

Quantitative Data Summary and Method Comparison

The selection of a method depends on a trade-off between performance and cost. The table below summarizes the key performance characteristics extrapolated from typical method validation data for similar pharmaceutical compounds.[1][7][8]

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Liquid chromatography with UV absorption detectionGas chromatography with mass spectrometric detectionLiquid chromatography with tandem mass detection
Typical LOD 10-50 ng/mL (ppm)0.1-5 ng/mL (ppb)<0.1 ng/mL (sub-ppb)
Typical LOQ 50-150 ng/mL (ppm)1-10 ng/mL (ppb)0.1-0.5 ng/mL (ppb)
Specificity Moderate (Relies on chromatographic retention time)High (Relies on retention time and mass spectrum)Very High (Relies on retention time and specific MRM transition)
Derivatization Not RequiredRequired Not Required
Throughput HighLow to Medium (due to derivatization and longer run times)High (with UPLC front-end)
Cost LowMediumHigh
Best For Routine QC, purity analysis, high-concentration assaysVolatile compound analysis, confirmation (if applicable)Trace-level impurity analysis, bioanalysis, genotoxin screening

Workflow Visualization

The following diagram outlines the typical laboratory workflow for the premier analytical technique, LC-MS/MS, highlighting its key stages.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 lc UPLC Separation (C18 Column) prep4->lc ms Tandem MS Detection (ESI+ MRM Mode) lc->ms Eluent Transfer data1 Peak Integration ms->data1 data2 Calibration Curve (Linear Regression) data1->data2 data3 Calculate Concentration data2->data3 data4 Generate Report data3->data4

Caption: Standard operational workflow for LC-MS/MS analysis.

Conclusion and Recommendations

The analytical strategy for 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine must be aligned with the specific research or quality control objective.

  • For routine quality control, process monitoring, and formulation analysis, where analyte concentrations are relatively high and the matrix is simple, HPLC-UV is the most practical choice. It offers a validated, cost-effective, and robust solution that is readily available in most pharmaceutical laboratories.

  • For trace-level impurity quantification, analysis in complex biological matrices, or studies requiring the highest degree of certainty and sensitivity, LC-MS/MS is unequivocally the superior method. Its ability to deliver low ppb-level detection without derivatization makes it the gold standard for ensuring product safety and meeting stringent regulatory limits for impurities.

  • GC-MS is the least suitable method for this specific compound due to the mandatory, and potentially complex, derivatization step. Its application should be limited to specialized cases where orthogonal confirmation is needed and LC-based methods are not feasible.

A thorough cross-validation between methods is essential if transitioning from one technique to another, for example, from a development LC-MS/MS method to a routine QC HPLC-UV method, to ensure consistency and reliability of analytical data.[1][2]

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Morpholine Derivatives. Benchchem.
  • Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)morpholine: A Comparative Guide. Benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for Morpholine Residue Analysis in Apples. Benchchem.
  • Simultaneous determination of ten bioactive components in Kudiezi injection by UPLC-ESI-MS/MS. Analytical Methods. The Royal Society of Chemistry.
  • Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Available from: [Link]

  • High-Performance Liquid Chromatographic Analysis of Drugs of Abuse in Biologic Samples. Journal of Health Science. Pharmaceutical Society of Japan.
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
  • Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. PubMed. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine

As a Senior Application Scientist, I frequently oversee the integration of novel halogenated pyridine-sulfonamide derivatives into drug discovery pipelines. 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine is a highly specialized building block, combining a reactive chloropyridine moiety with a sulfonamide linkage[1]. While these structural features make it exceptionally valuable for synthesizing ultralarge compound libraries and targeted therapeutics[2], they also impart specific occupational hazards.

This guide moves beyond generic safety data to provide you with a causality-driven, self-validating system for handling this compound. By understanding why specific precautions are necessary, laboratory personnel can execute workflows with maximum safety and precision.

Chemical Profile & Quantitative Hazard Assessment

Because this is a specialized research chemical, its safety profile is extrapolated from highly analogous halogenated sulfonamides and chloropyridine derivatives[3][4]. The compound presents primarily as a crystalline or amorphous solid, meaning electrostatic dispersion and subsequent inhalation or ocular contact are the primary vectors of exposure.

PropertyValue / ClassificationOperational Implication
Chemical Name 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholineContains halogenated heterocycle; requires dedicated halogenated waste streams.
Physical State Solid PowderHigh risk of aerosolization during transfer; static mitigation required.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[3][5]Direct contact causes severe irritation; respiratory protection is critical.
Incompatibilities Strong oxidizing agents, strong bases[3]Must be segregated during storage and waste disposal.
Storage Requirements 2-8°C, dry, inert atmosphere (Argon/Nitrogen)[6]Temperature control prevents degradation; inert gas prevents hydrolysis.

Causality-Driven PPE Selection

Standard laboratory attire is insufficient for handling biologically active sulfonamide powders. Every piece of Personal Protective Equipment (PPE) must be selected based on the specific physical and chemical properties of the molecule[4].

  • Hand Protection (Double-Gloving): Wear inner and outer Nitrile gloves (minimum 0.11 mm thickness for inner, 0.14 mm for outer). Causality: Halogenated organic compounds can slowly permeate compromised nitrile barriers. Double-gloving ensures that if the outer glove is contaminated by invisible powder during weighing, it can be immediately doffed without exposing the dermal layer[4].

  • Respiratory Protection: Handle exclusively within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of 80-100 fpm. If engineering controls are compromised, an N95 or P100 Particulate Respirator is mandatory. Causality: The powder is highly susceptible to electrostatic dispersion. Inhalation of sulfonamide dust causes immediate respiratory tract irritation (STOT SE 3) and potential systemic absorption[3][7].

  • Eye/Face Protection: Tight-fitting chemical splash goggles (ANSI Z87.1 compliant). Causality: Standard safety glasses leave orbital gaps. Airborne sulfonamide dust can dissolve in the tear film of the eye, causing severe ocular irritation and potential corneal damage (H319)[3][5].

  • Body Protection: Flame-resistant, anti-static lab coat with knit cuffs. Causality: Knit cuffs prevent wrist exposure and snagging on equipment. Anti-static fabric prevents the charged powder from adhering to the researcher's torso during transfer[4].

Operational Workflow: Handling & Transfer

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. If any step fails (e.g., the powder exhibits static cling), the operator must halt and correct the environmental conditions before proceeding.

Step-by-Step Methodology:

  • Environmental Preparation: Verify the fume hood sash is at the correct operating height. Clear the deck of all incompatible materials, particularly strong oxidizers and bases[3].

  • Static Mitigation: Place an anti-static zero-ionizer next to the analytical balance. Validation Check: Bring a clean micro-spatula near the powder; if the powder "jumps" to the metal, static is still present. Adjust the ionizer until the powder remains inert.

  • Weighing: Tare a V-shaped, anti-static weigh boat. Using a non-sparking micro-spatula, carefully transfer the required mass of 4-(6-Chloropyridin-3-yl)sulfonyl-2,5-dimethylmorpholine.

  • In-Hood Solubilization: To minimize dust exposure during transport, do not move the dry powder across the lab. If preparing a stock solution (e.g., in DMSO), add the solvent directly to the weigh boat or sealed target vial inside the fume hood[1].

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a lint-free wipe dampened with 70% Isopropanol or Ethanol, followed by a secondary wipe with distilled water to remove any residual organic salts.

HandlingWorkflow A 1. PPE Donning & Hood Prep B 2. Static Mitigation (Ionizer) A->B C 3. Weighing (Anti-static Boat) B->C D 4. In-Hood Solubilization C->D E 5. Wet Wipe Decontamination D->E

Operational workflow for safe handling and transfer of solid sulfonamide derivatives.

Spill Response & Decontamination Protocol

In the event of a spill outside of primary engineering controls, immediate containment is required to prevent aerosolization[5].

  • Assessment & Isolation: Immediately isolate a 5-foot radius around the spill. Do not allow personnel without proper PPE to enter the area.

  • Dust Suppression (Critical Step): Do not dry sweep the powder, as this will aerosolize the chemical[4]. Lightly mist the spilled solid with distilled water or carefully cover it with damp absorbent laboratory pads.

  • Collection: Use a non-sparking scoop to collect the dampened material. Place the collected waste into a sealable, secondary containment vessel labeled for hazardous solid waste[5].

  • Surface Decontamination: Wash the affected surface with a mild detergent solution to break down any remaining organic residue, followed by a thorough water rinse.

Waste Disposal Plan

Because this compound contains a chloropyridine ring, it must be strictly segregated from standard non-halogenated waste streams to comply with environmental regulations and prevent dangerous interactions[3].

  • Solid Waste: Contaminated outer gloves, weigh boats, wipes, and empty reagent vials must be placed in a designated, sealed bin labeled "Halogenated Organic Solid Waste" [5].

  • Organic Liquid Waste: Solutions containing the compound (e.g., DMSO, dichloromethane, or ethyl acetate stocks) must be disposed of in a "Halogenated Organic Solvent" carboy. Never mix this with aqueous waste[8].

  • Aqueous Liquid Waste: The first washings from surface decontamination or glassware cleaning should be collected and treated as "Hazardous Aqueous Waste."

WasteLogic Spill Spill / Waste Generated Type Determine Waste State Spill->Type Solid Solid Powder & Consumables Type->Solid Org Organic Solutions (e.g., DMSO) Type->Org Aq Aqueous Washings Type->Aq DispS Halogenated Solid Waste Bin Solid->DispS DispO Halogenated Organic Carboy Org->DispO DispA Hazardous Aqueous Carboy Aq->DispA

Decision logic for the segregation and disposal of halogenated sulfonamide waste streams.

References

  • SAFETY DATA SHEET - Fisher Scientific (Sulfonamide). Fisher Scientific.
  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design.
  • 4-Chloropyridine-3-sulfonyl chloride | 33263-44-4. BenchChem.
  • Material Safety Data Sheet - 2,5-Dichlorothiophene-3-sulfonamide. Cole-Parmer.
  • SAFETY DATA SHEET - N,N-Dimethyl-1H-imidazole-1-sulfonamide. Tokyo Chemical Industry.
  • Diethyl Aminomalonate Hydrochloride | RUO Building Block. BenchChem.

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.